molecular formula C26H42N4O9S B15575780 Biotin-PEG5-Mal

Biotin-PEG5-Mal

Cat. No.: B15575780
M. Wt: 586.7 g/mol
InChI Key: ROZMHELDXZIDMR-WATLYSKOSA-N
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Description

Biotin-PEG5-Mal is a useful research compound. Its molecular formula is C26H42N4O9S and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H42N4O9S

Molecular Weight

586.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C26H42N4O9S/c31-22(4-2-1-3-21-25-20(19-40-21)28-26(34)29-25)27-7-9-35-11-13-37-15-17-39-18-16-38-14-12-36-10-8-30-23(32)5-6-24(30)33/h5-6,20-21,25H,1-4,7-19H2,(H,27,31)(H2,28,29,34)/t20-,21-,25-/m0/s1

InChI Key

ROZMHELDXZIDMR-WATLYSKOSA-N

Origin of Product

United States

Foundational & Exploratory

Biotin-PEG5-Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Specifications of Biotin-PEG5-Maleimide for Researchers, Scientists, and Drug Development Professionals

Biotin-PEG5-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, drug delivery, and various research applications. This guide provides a detailed overview of its chemical properties, specifications, and experimental protocols for its use.

Biotin-PEG5-Maleimide consists of three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer with five repeating units, and a maleimide (B117702) group. The biotin group exhibits a high affinity for avidin (B1170675) and streptavidin, making it an excellent tag for purification and detection. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. The PEG spacer enhances the solubility of the molecule in aqueous solutions and reduces steric hindrance.[1][2][3]

Core Chemical Properties and Specifications

The chemical properties and specifications of Biotin-PEG5-Maleimide are summarized in the table below. It is important to note that while the general properties are consistent, some specifications may vary slightly between suppliers.

PropertySpecification
Synonyms Biotin-PEG-Maleimide
Appearance White to off-white solid
Purity ≥95% (HPLC)[1][2]
Solubility Soluble in water, DMSO, DMF, and chloroform.[3][4]
Storage Conditions Store at -20°C, desiccated, and protected from light.[1][4][5] Stock solutions in DMSO can be stable for up to one year at -20°C.[6]
Reactive Groups Biotin and Maleimide
Reactivity Target Avidin/Streptavidin (Biotin end); Sulfhydryl groups (-SH) (Maleimide end)[1]
Optimal Reaction pH 6.5 - 7.5 for maleimide-thiol reaction[6][7]

Experimental Protocols

Protein Labeling with Biotin-PEG5-Maleimide

This protocol outlines a general procedure for labeling a protein containing cysteine residues with Biotin-PEG5-Maleimide.

Materials:

  • Protein to be labeled (containing free sulfhydryl groups)

  • Biotin-PEG5-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-50 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Biotin-PEG5-Maleimide Solution Preparation:

    • Prepare a stock solution of Biotin-PEG5-Maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use as the maleimide group can hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Biotin-PEG5-Maleimide solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unreacted Biotin-PEG5-Maleimide and byproducts by gel filtration (e.g., Sephadex G-25 column) or dialysis.

  • Characterization:

    • The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizations

Experimental Workflow for Protein Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Dissolve & Reduce) Conjugation Bioconjugation (Incubate) Protein_Prep->Conjugation Linker_Prep Biotin-PEG5-Mal Solution Preparation Linker_Prep->Conjugation Purification Purification (Gel Filtration/Dialysis) Conjugation->Purification Analysis Analysis (HABA Assay) Purification->Analysis

Caption: A flowchart illustrating the key steps in a typical protein bioconjugation experiment using Biotin-PEG5-Maleimide.

Targeted Drug Delivery Signaling Pathway

targeted_drug_delivery cluster_construct Drug Construct cluster_cell Target Cell Drug Therapeutic Drug Linker This compound Drug->Linker Covalent Bond Drug_Complex Biotinylated Drug-Antibody Conjugate Linker->Drug_Complex Targeting_Ligand Antibody/Peptide (Thiolated) Targeting_Ligand->Linker Thioether Bond Receptor Cell Surface Receptor Drug_Complex->Receptor Binding Internalization Internalization Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Signaling_Pathway Intracellular Signaling Pathway Modulation Drug_Release->Signaling_Pathway

Caption: A diagram illustrating the mechanism of targeted drug delivery using a Biotin-PEG5-Maleimide linker to conjugate a drug to a targeting ligand.

References

The Strategic Role of the PEG5 Spacer in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity between biotin and streptavidin/avidin (B1170675) proteins provides a powerful and versatile tool for detection, purification, and targeted delivery. The choice of the biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from the target molecule, is critical for the success of these applications. This technical guide delves into the specific role of the polyethylene (B3416737) glycol (PEG) spacer, with a focus on the five-unit PEG chain (PEG5), in optimizing biotinylation strategies.

The Function of the PEG Spacer in Biotinylation

Polyethylene glycol (PEG) spacers are hydrophilic, flexible chains that offer several advantages over traditional aliphatic hydrocarbon spacers. The incorporation of a PEG spacer, such as PEG5, into a biotinylation reagent significantly enhances the performance of the resulting biotinylated molecule.

Key Advantages of PEG Spacers:

  • Increased Solubility: Many biomolecules and small molecule drugs are hydrophobic. The hydrophilic nature of the PEG spacer improves the aqueous solubility of the biotinylated conjugate, preventing aggregation and improving handling.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm physically separates the biotin from the conjugated molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin or avidin tetramer to the biotin moiety. This is particularly crucial when biotinylating large proteins or molecules on a crowded cell surface.

  • Enhanced Bioavailability and Stability: In therapeutic applications, PEGylation is a well-established method to increase the in vivo circulation half-life of drugs. The hydrophilic PEG chain creates a hydration shell around the molecule, which can protect it from enzymatic degradation and reduce immunogenicity.

  • Minimized Non-specific Binding: The inert and hydrophilic properties of PEG can reduce non-specific binding of the biotinylated molecule to surfaces or other proteins, leading to lower background signals in assays and improved specificity in targeting applications.

Data Presentation: Impact of Spacer Length on Biotinylation

The length of the PEG spacer can influence the efficiency of biotin-streptavidin interactions. While direct quantitative comparisons focusing exclusively on PEG5 are not always available in a single study, the collective data from various studies demonstrate a clear trend. Longer spacers generally improve accessibility and binding, up to an optimal length.

Parameter Spacer Type/Length Observation Reference
Streptavidin Binding Short Aliphatic Spacer (e.g., NHS-Biotin)Lower binding efficiency due to steric hindrance, especially with large proteins.[1]
Long Aliphatic Spacer (e.g., NHS-LC-LC-Biotin)Improved dose-response curves in biotin assays compared to shorter spacers, indicating reduced steric hindrance.[1][1]
PEG Spacers (general)Reduced steric strain in biotin-avidin bridges and decreased non-specific adsorption.[2][2]
Cellular Uptake/Targeting Short PEG Linker (0.65 kDa)Higher uptake in some cancer cell lines (in vitro).[3]
Longer PEG Linker (5 kDa)Required for specific accumulation in primary dendritic cells (in vivo), suggesting better performance in complex biological environments.[3][3]
Binding Affinity (IC50) PEG23.1 ± 0.2 nM[3]
PEG33.9 ± 0.3 nM[3]
PEG45.4 ± 0.4 nM[3]
PEG65.8 ± 0.3 nM[3]

Note: The IC50 values in the table above are for a Ga-NOTA-RM26 conjugate and are provided as a representative example of how PEG spacer length can influence binding affinity. While not a direct measure of biotin-streptavidin binding, it illustrates the impact of the spacer on the overall functionality of a targeted molecule.

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS-PEG5-Biotin

This protocol describes the biotinylation of a purified protein containing primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG5 reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG5-Biotin

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the NHS-PEG5-Biotin in DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotinylation reagent solution to achieve a desired molar excess over the protein (a 20-fold molar excess is a common starting point).

    • Add the calculated volume of the NHS-PEG5-Biotin solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotin and quenching buffer components by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG5-Biotin

This protocol outlines the biotinylation of primary amines on cell surface proteins of live cells using a water-soluble (membrane-impermeable) Sulfo-NHS-PEG5-Biotin reagent.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Sulfo-NHS-PEG5-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the Sulfo-NHS-PEG5-Biotin in ice-cold PBS to a final concentration of 0.5-1.0 mg/mL.

  • Biotinylation Reaction:

    • Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotinylation reagent.

  • Quenching:

    • Remove the biotinylation solution and wash the cells three times with the ice-cold quenching solution to stop the reaction and remove any unreacted biotin.

  • Cell Lysis:

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Processing:

    • The biotinylated cell surface proteins in the lysate can now be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

Mandatory Visualizations

Biotinylation_Workflow cluster_preparation Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_product Final Product Target_Molecule Target Molecule (Protein, Antibody, etc.) Reaction_Mixture Reaction Mixture (pH 7-9) Target_Molecule->Reaction_Mixture Biotin_PEG5_Reagent Biotin-PEG5-NHS Ester Biotin_PEG5_Reagent->Reaction_Mixture Quenching Quenching (e.g., Tris, Glycine) Reaction_Mixture->Quenching Incubation Purification_Step Purification (Dialysis / Desalting Column) Quenching->Purification_Step Stop Reaction Biotinylated_Molecule Biotin-PEG5-Molecule Purification_Step->Biotinylated_Molecule Removal of excess reagent

Caption: General workflow for the biotinylation of a target molecule using a Biotin-PEG5-NHS ester reagent.

CAR_T_Cell_Workflow cluster_targeting Tumor Targeting cluster_effector Effector Cell cluster_interaction Therapeutic Interaction Tumor_Cell Tumor Cell (with specific antigen) Binding Biotin-Streptavidin Binding Tumor_Cell->Binding Biotinylated_Antibody Biotin-PEG5-Antibody Biotinylated_Antibody->Tumor_Cell Binds to Tumor Antigen CAR_T_Cell Universal CAR T-Cell (Streptavidin-based CAR) CAR_T_Cell->Binding Tumor_Lysis Tumor Cell Lysis Binding->Tumor_Lysis Activates T-Cell

Caption: Workflow of a universal CAR T-cell therapy approach utilizing a biotin-PEG5-labeled antibody for tumor targeting.[4][5][6][7][8]

Conclusion

The PEG5 spacer plays a crucial role in modern biotinylation strategies by enhancing the solubility, stability, and accessibility of biotinylated molecules. Its ability to reduce steric hindrance is paramount for achieving efficient binding to streptavidin and avidin, particularly in complex biological systems. The provided protocols and workflows serve as a guide for researchers and drug development professionals to effectively implement biotinylation with PEG5 spacers in their applications, from basic research to the development of novel therapeutics. The careful selection of the spacer arm, such as the versatile PEG5 linker, is a critical determinant for the successful outcome of biotin-based technologies.

References

Biotin-PEG5-Maleimide: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG5-Maleimide (Biotin-PEG5-Mal), a key reagent in bioconjugation and drug development. This document details the molecule's chemical properties, provides established experimental protocols for its use, and illustrates relevant workflows for its application in labeling proteins and other thiol-containing molecules.

Core Molecular Data

Biotin-PEG5-Maleimide is a heterobifunctional crosslinker containing a biotin (B1667282) moiety for affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a maleimide (B117702) group for covalent linkage to sulfhydryl groups.

CompoundMolecular Weight ( g/mol )Chemical FormulaData Source
Biotin-PEG2-Maleimide525.62C₂₃H₃₅N₅O₇S[1]
Biotin-PEG3-Maleimide569.67C₂₅H₃₉N₅O₈S
Biotin-PEG5-Maleimide ~657.77 (Calculated) C₂₉H₄₇N₅O₁₀S (Calculated)
Biotin-PEG5-Amine506.66C₂₂H₄₂N₄O₇S[2][3][4]

Experimental Protocols

The following are detailed methodologies for the use of Biotin-PEG-Maleimide reagents in the biotinylation of proteins and other molecules.

Protein Biotinylation with Maleimide-PEG Reagents

This protocol is a general procedure for labeling proteins with Biotin-PEG-Maleimide.

Materials:

  • Protein to be labeled (containing free sulfhydryl groups)

  • Biotin-PEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

  • (Optional) Reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein's sulfhydryl groups are in the form of disulfide bonds, reduction will be necessary. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Biotin-PEG-Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve the Biotin-PEG-Maleimide in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the Biotin-PEG-Maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted Biotin-PEG-Maleimide by gel filtration using a desalting column or by dialysis against the reaction buffer.

Antibody Labeling Protocol

This protocol outlines the specific steps for biotinylating antibodies.

Materials:

  • Purified antibody (e.g., IgG)

  • Biotin-PEG-Maleimide

  • Maleimide Modification Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.5)

  • 10 mM TCEP•HCl in water

  • Anhydrous DMF or DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Maleimide Modification Buffer using a desalting column. The concentration should be between 1.0–2.5 mg/ml.

  • Reduction of Antibody Hinge-Region Disulfides:

    • Add one-tenth volume of freshly prepared 10 mM TCEP to the antibody solution.

    • Incubate for 30 minutes at room temperature.

  • Biotinylation:

    • Prepare a stock solution of Biotin-PEG-Maleimide in anhydrous DMF or DMSO.

    • Add a 10–20 mole equivalent of the Biotin-PEG-Maleimide stock solution to the reduced antibody solution.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the biotinylated antibody from excess reagent using a desalting column, exchanging into a suitable storage buffer (e.g., PBS).

Visualized Workflows

The following diagrams illustrate the key processes in the application of Biotin-PEG5-Maleimide.

G Workflow for Protein Biotinylation cluster_prep Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Protein Thiol-Containing Protein Reduction Optional: Disulfide Bond Reduction (with TCEP) Protein->Reduction Purify_Reduce Purification (Remove TCEP) Reduction->Purify_Reduce Mix Mix Protein and This compound Purify_Reduce->Mix Biotin_Mal This compound Dissolve Dissolve in DMSO or DMF Biotin_Mal->Dissolve Dissolve->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify_Final Purification (Desalting Column or Dialysis) Incubate->Purify_Final Final_Product Biotinylated Protein Purify_Final->Final_Product

Caption: A flowchart of the general experimental workflow for protein biotinylation.

G Biotin-PEG5-Maleimide Signaling Pathway Application Biotinylated_Protein Biotin-PEG5-Labeled Protein (e.g., Antibody) Target Target Molecule (e.g., Antigen on a cell surface) Biotinylated_Protein->Target Binds to Target Streptavidin_Complex Streptavidin-Enzyme (or Fluorophore) Conjugate Streptavidin_Complex->Biotinylated_Protein High-Affinity Binding (Biotin-Streptavidin) Detection Signal Detection (Colorimetric, Fluorescent, etc.) Streptavidin_Complex->Detection Generates Signal

Caption: A diagram illustrating the use of biotinylated proteins in detection assays.

References

An In-Depth Technical Guide to the Fundamental Applications of Biotin-PEG5-Maleimide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-Maleimide is a heterobifunctional crosslinker that has become an indispensable tool in modern biological research and drug development. Its unique tripartite structure, consisting of a biotin (B1667282) moiety for high-affinity binding to streptavidin, a 5-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a maleimide (B117702) group for covalent conjugation to sulfhydryl groups, enables a wide array of applications. This technical guide provides an in-depth overview of the core applications of Biotin-PEG5-Maleimide, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective implementation in the laboratory.

The biotin group exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, with a dissociation constant in the order of 10⁻¹⁵ M.[1][2] The maleimide group, on the other hand, reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[2][3] This reaction is most efficient at a pH range of 6.5-7.5.[4] The PEG spacer not only improves the water solubility of the molecule and its conjugates but also provides a flexible arm that minimizes steric hindrance during biotin-streptavidin binding.[5]

Core Applications

The unique properties of Biotin-PEG5-Maleimide lend it to a variety of critical research applications, including:

  • Bioconjugation and Protein Labeling: Covalently attaching biotin to proteins, antibodies, and other biomolecules for subsequent detection, purification, or immobilization.

  • Immunoassays: Development of sensitive and robust detection methods such as ELISA and Western blotting.

  • Targeted Drug Delivery: Functionalization of nanoparticles, liposomes, and antibody-drug conjugates (ADCs) for targeted delivery of therapeutic agents to specific cells or tissues.[6][]

  • Cell Surface Protein Isolation and Analysis: Selective labeling and enrichment of cell surface proteins for proteomics studies.[8][9]

  • Protein-Protein Interaction Studies: Probing and identifying protein-protein interactions through pull-down assays and proximity labeling techniques.[10]

Bioconjugation and Protein Labeling

The most fundamental application of Biotin-PEG5-Maleimide is the biotinylation of proteins and other thiol-containing molecules. This process is foundational for many downstream applications.

Experimental Protocol: Biotinylation of a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with free cysteine residues using Biotin-PEG5-Maleimide.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Biotin-PEG5-Maleimide

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Reducing agent (optional, for exposing buried thiols): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: e.g., L-cysteine or β-mercaptoethanol

  • Purification column: e.g., Sephadex G-25 desalting column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein's sulfhydryl groups are oxidized or in disulfide bonds, reduction may be necessary. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Biotin-PEG5-Maleimide Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Biotin-PEG5-Maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG5-Maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to consume any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, non-reacted Biotin-PEG5-Maleimide and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Quantification of Biotinylation (Optional but Recommended):

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows for the quantification of biotin incorporated per protein molecule.[11][12]

Quantitative Data: Biotinylation Efficiency

The efficiency of biotinylation can be influenced by factors such as the molar ratio of the reagent to the protein, reaction time, and temperature. The following table provides illustrative data on the molar substitution ratio (MSR), representing the average number of biotin molecules per antibody, under different labeling conditions.

Molar Excess of Biotin-MaleimideReaction Time (hours)Molar Substitution Ratio (Biotin/Antibody)
5X22.5
10X24.7
15X26.3
20X15.8

Note: Data is illustrative and based on typical results for similar biotin-maleimide reagents. Actual results may vary depending on the specific protein and reaction conditions.[6]

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Thiol-Containing Protein Conjugation Conjugation (pH 6.5-7.5) Protein->Conjugation BiotinMal Biotin-PEG5-Maleimide (in DMSO/DMF) BiotinMal->Conjugation Quenching Quenching (e.g., L-cysteine) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Analysis Quantification (HABA Assay) Purification->Analysis Biotinylated_Protein Biotinylated_Protein Purification->Biotinylated_Protein Final Product

Caption: Workflow for the bioconjugation of a thiol-containing protein with Biotin-PEG5-Maleimide.

Application in Immunoassays

Biotinylated proteins are extensively used in various immunoassay formats, most notably in Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting, to enhance signal detection.

Experimental Protocol: Biotin-Based Sandwich ELISA

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA for the quantification of a specific antigen.

Materials:

  • Capture antibody (unlabeled)

  • Antigen standard and samples

  • Biotinylated detection antibody (prepared as described in the previous section)

  • Streptavidin-Horseradish Peroxidase (S-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplate

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of S-HRP conjugate (diluted in blocking buffer) to each well and incubate for 20-30 minutes at room temperature, protected from light.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

ELISA_Signaling cluster_elisa Sandwich ELISA Principle PlateSurface Microplate Well Surface CaptureAb Capture Antibody PlateSurface->CaptureAb Immobilized Antigen Antigen CaptureAb->Antigen Binds BiotinylatedAb Biotinylated Detection Antibody Antigen->BiotinylatedAb Binds Biotin Biotin BiotinylatedAb->Biotin Carries StreptavidinHRP Streptavidin-HRP Biotin->StreptavidinHRP High-Affinity Binding Substrate Substrate (TMB) StreptavidinHRP->Substrate Catalyzes Product Colored Product Substrate->Product Conversion

Caption: Signal amplification cascade in a biotin-based sandwich ELISA.

Targeted Drug Delivery

Biotin-PEG5-Maleimide is instrumental in developing targeted drug delivery systems. The maleimide group can be used to conjugate the linker to a drug carrier (e.g., liposome (B1194612) or nanoparticle), while the biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors, such as many cancer cells.[13]

Experimental Protocol: Preparation of Biotinylated Liposomes for Targeted Drug Delivery

This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with Biotin-PEG5-Maleimide for targeted cancer therapy.

Materials:

  • Lipids: e.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG(2000)-Maleimide

  • Biotin-PEG5-Thiol (for post-insertion, if maleimide lipids are not used)

  • Doxorubicin (B1662922) (or other drug)

  • Hydration buffer (e.g., sucrose (B13894) solution)

  • Dialysis membrane

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide at a molar ratio of 55:40:5) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a doxorubicin solution in the hydration buffer by vortexing.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated doxorubicin by dialysis against a suitable buffer.

  • Biotinylation (if not incorporated in the lipid film):

    • If using liposomes with maleimide groups on the surface, incubate them with a molar excess of Biotin-PEG5-Thiol to allow for conjugation.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug encapsulation efficiency and loading capacity using a suitable method (e.g., spectrophotometry after lysing the liposomes).

Quantitative Data: Drug Loading and Release in Functionalized Liposomes

The following table presents example data for doxorubicin-loaded liposomes, comparing a non-functionalized version with one modified with maleimide for potential biotin conjugation.

Liposome FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Cumulative Release at 24h (%)
Dox-Liposomes105 ± 5-22.2959.530
Dox-Maleimide-Liposomes102 ± 6-39.0981032

Note: This data is adapted from a study on maleimide-functionalized liposomes and serves as an illustrative example.[14]

Drug_Delivery_Workflow cluster_prep Liposome Preparation cluster_biotinylation Biotinylation cluster_targeting Targeted Delivery LipidFilm Lipid Film (with DSPE-PEG-Mal) Hydration Hydration with Drug LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Incubation Incubation with Biotin-PEG5-Thiol Extrusion->Incubation TargetedLiposome TargetedLiposome Incubation->TargetedLiposome Biotinylated Liposome TargetCell Target Cell (Biotin Receptor+) Uptake Receptor-Mediated Endocytosis TargetCell->Uptake DrugRelease Intracellular Drug Release Uptake->DrugRelease TargetedLiposome->TargetCell

Caption: Workflow for the preparation and targeted delivery of biotinylated liposomes.

Cell Surface Protein Isolation

Biotin-PEG5-Maleimide can be used to label cell surface proteins via their exposed sulfhydryl groups, facilitating their isolation and identification.

Experimental Protocol: Biotinylation and Isolation of Cell Surface Proteins

Materials:

  • Cultured cells

  • Biotin-PEG5-Maleimide

  • Labeling Buffer: Ice-cold PBS, pH 7.2

  • Quenching Buffer: PBS containing 5 mM L-cysteine

  • Lysis Buffer: RIPA buffer with protease inhibitors

  • Streptavidin-agarose beads

  • Elution Buffer: SDS-PAGE sample buffer with a reducing agent (e.g., DTT)

Procedure:

  • Cell Preparation and Labeling:

    • Wash cultured cells three times with ice-cold labeling buffer.

    • Incubate the cells with Biotin-PEG5-Maleimide (0.5 mg/mL in labeling buffer) for 30 minutes on ice with gentle agitation.

  • Quenching:

    • Wash the cells twice with quenching buffer to remove and inactivate excess biotinylation reagent.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold lysis buffer and incubating for 30 minutes on ice.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-agarose beads for 2 hours at 4°C with rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads by boiling in elution buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry for protein identification.

Cell_Surface_Protein_Isolation cluster_labeling Cell Labeling cluster_isolation Isolation cluster_analysis Analysis Cells Live Cells Biotinylation Incubate with Biotin-PEG5-Maleimide Cells->Biotinylation Quench Quench Reaction Biotinylation->Quench Lysis Cell Lysis Quench->Lysis AffinityCapture Affinity Capture (Streptavidin Beads) Lysis->AffinityCapture Washing Wash Beads AffinityCapture->Washing Elution Elution Washing->Elution Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elution->Analysis

Caption: Workflow for the isolation of cell surface proteins using Biotin-PEG5-Maleimide.

Protein-Protein Interaction Studies

Biotin-PEG5-Maleimide can be used to create "bait" proteins for pull-down assays to identify interacting "prey" proteins.

Experimental Protocol: Pull-Down Assay to Identify Protein-Protein Interactions

Materials:

  • Biotinylated "bait" protein

  • Cell lysate containing potential "prey" proteins

  • Streptavidin-magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Immobilization of Bait Protein:

    • Incubate the biotinylated bait protein with streptavidin-magnetic beads to immobilize it.

  • Interaction:

    • Incubate the immobilized bait protein with the cell lysate containing prey proteins.

  • Washing:

    • Wash the beads to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait-prey protein complexes from the beads.

  • Analysis:

    • Identify the prey proteins by Western blotting or mass spectrometry.[11]

Signaling Pathway Example: EGFR Interaction Mapping

Proximity labeling techniques like BioID, which utilize biotin ligases, are powerful tools for mapping protein-protein interactions within signaling pathways. For instance, a fusion of a biotin ligase to the Epidermal Growth Factor Receptor (EGFR) allows for the biotinylation of proteins that come into close proximity upon ligand binding and receptor activation. These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a snapshot of the EGFR interactome and downstream signaling events.[1][3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment & Activation EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway, where interactions can be mapped using biotinylation.

Conclusion

Biotin-PEG5-Maleimide is a versatile and powerful reagent with a broad range of applications in modern biological and biomedical research. Its ability to specifically and efficiently label thiol-containing molecules with biotin enables researchers to perform a wide array of experiments, from fundamental protein characterization to the development of novel therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for the successful implementation of Biotin-PEG5-Maleimide in the laboratory. As research continues to advance, the utility of such well-designed chemical tools will undoubtedly continue to grow, paving the way for new discoveries and innovations.

References

A Technical Guide to Biotin-PEG5-Maleimide: Suppliers, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of bioconjugation reagents is paramount for achieving reliable and reproducible results. Among these, Biotin-PEG5-Maleimide has emerged as a critical tool for the targeted labeling of biomolecules. This technical guide provides an in-depth overview of Biotin-PEG5-Maleimide, including a comparative analysis of suppliers and their product purity, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Supplier and Purity Overview

The selection of a high-purity Biotin-PEG5-Maleimide reagent is a critical first step in any experimental workflow. Impurities can lead to side reactions, reduced labeling efficiency, and difficulty in interpreting results. Several reputable suppliers offer this reagent, with purity levels typically exceeding 90-95%. A summary of prominent suppliers and their stated purity information is presented below.

SupplierProduct Name/VariantStated PurityAdditional Notes
Thermo Fisher Scientific EZ-Link™ Maleimide-PEG11-BiotinNot explicitly stated as a percentage, but products are of high quality for research use.[1]Offers a long, hydrophilic PEG spacer to reduce aggregation of labeled proteins.[1]
JenKem Technology Biotin (B1667282) PEG Maleimide (B117702)≥95% Substitution[2]Specializes in high-quality polyethylene (B3416737) glycol (PEG) products and offers custom synthesis.[2]
BroadPharm Biotin-PEG-Mal≥95%[3]Provides a variety of PEG linkers and offers different molecular weight options.[4]
Dojindo Molecular Technologies Biotin-PEAC5-maleimide≥ 90.0 % (HPLC)[5]Offers a water-soluble alternative to traditional maleimide biotin reagents.[6]
Biopharma PEG Biotin-PEG-Mal≥95%[3]Offers a range of PEG products for research and commercial scale.

The Chemistry of Biotinylation

Biotin-PEG5-Maleimide is a heterobifunctional crosslinker. It contains a biotin moiety for highly specific binding to avidin (B1170675) or streptavidin and a maleimide group that reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of proteins and peptides.[1][3] The polyethylene glycol (PEG) spacer arm is a flexible, hydrophilic chain that enhances the solubility of the labeled molecule and minimizes steric hindrance.[1][2]

The maleimide group reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond.[1] This specific reactivity allows for the targeted labeling of cysteine-containing molecules.

Experimental Protocols

The following are detailed methodologies for common applications of Biotin-PEG-Maleimide reagents.

Protocol 1: General Protein Biotinylation

This protocol is a general guideline for the biotinylation of proteins containing accessible cysteine residues.

Materials:

  • Protein of interest in a sulfhydryl-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • Biotin-PEG-Maleimide reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Reducing agent (e.g., TCEP, DTT) if protein disulfides need to be reduced

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL.

    • If the protein's cysteine residues are involved in disulfide bonds, reduction will be necessary. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column to prevent interference with the maleimide reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve the Biotin-PEG-Maleimide in DMF or DMSO to a stock concentration of 10-20 mM.

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the dissolved Biotin-PEG-Maleimide reagent to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted biotinylation reagent by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Antibody Conjugation

This protocol details the biotinylation of antibodies, often targeting the hinge region cysteines.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer

  • Biotin-PEG-Maleimide

  • Reducing agent (e.g., 2-Mercaptoethylamine HCl, 2-MEA)

  • Reaction buffer (e.g., Phosphate buffer with EDTA, pH 6.0)

  • Quenching solution (e.g., N-ethylmaleimide)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To selectively reduce the hinge region disulfide bonds of an IgG, incubate the antibody with a controlled concentration of a mild reducing agent like 2-MEA.

    • The reaction is typically carried out for 90 minutes at 37°C.

  • Purification of Reduced Antibody:

    • Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Biotinylation:

    • Prepare a fresh solution of Biotin-PEG-Maleimide in DMSO.

    • Add a 5-10 fold molar excess of the biotinylation reagent to the reduced antibody.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching reagent like N-ethylmaleimide to cap any unreacted thiol groups.

  • Purification of the Conjugate:

    • Purify the biotinylated antibody from excess reagents and byproducts using size-exclusion chromatography.

Visualizing Key Processes

To better understand the application of Biotin-PEG5-Maleimide, the following diagrams illustrate the fundamental reaction and a typical experimental workflow.

G Biotin-PEG-Maleimide Reaction with a Thiol-Containing Protein reagent Biotin-PEG5-Maleimide Biotin-PEG-N(C=O)CH=CH(C=O) product Biotinylated Protein Biotin-PEG-N(C=O)CH-CH2(C=O)-S-Protein reagent->product pH 6.5-7.5 protein Protein-SH Thiol Group protein->product

Biotin-PEG-Maleimide reacts with a protein's thiol group.

G Experimental Workflow for Protein Biotinylation and Detection cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_detection Detection/Application Protein_Prep Protein Preparation (with optional reduction) Biotinylation Biotinylation Reaction Protein_Prep->Biotinylation Reagent_Prep Biotin-PEG-Maleimide Solution Reagent_Prep->Biotinylation Purification Purification of Biotinylated Protein Biotinylation->Purification Detection Detection with Streptavidin Conjugate Purification->Detection Application Downstream Applications (e.g., Western Blot, ELISA, IP) Detection->Application

References

Methodological & Application

Application Notes and Protocols: Biotin-PEG5-Mal Protein Labeling for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG5-Maleimide (Biotin-PEG5-Mal) is a bifunctional reagent designed for the targeted biotinylation of proteins and other molecules containing free sulfhydryl (-SH) groups. This reagent features a biotin (B1667282) moiety for highly specific detection with streptavidin or avidin (B1170675) conjugates, a maleimide (B117702) group that selectively reacts with sulfhydryl groups, and a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the solubility of the labeled protein and minimizes steric hindrance, preserving the protein's biological activity while ensuring efficient biotin detection.[1] This application note provides a detailed protocol for labeling proteins with this compound and their subsequent detection by western blot.

The labeling chemistry is based on the reaction between the maleimide group and a thiol group, typically from a cysteine residue in a protein, forming a stable thioether bond.[2][3] This reaction is highly specific at neutral pH (7.0-7.5), avoiding cross-reactivity with other functional groups like amines.[2][4] For proteins with existing disulfide bonds, a reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine) can be employed to generate free thiols for labeling.[5][6]

Data Presentation

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mL[5][6]Higher concentrations (up to 10 mg/mL) are preferable for better labeling efficiency.
Reaction Buffer PBS, Tris, or HEPES, pH 7.0-7.5[2][5][6]Avoid buffers containing thiols. Degas the buffer before use.[5][6]
Reducing Agent (Optional) 10-100 fold molar excess of TCEP[5][6]Incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[2][5][6]
This compound Stock Solution 10 mM in anhydrous DMSO or DMF[2][3][6]Prepare fresh. Unused stock can be stored at -20°C for up to a month if prepared in anhydrous solvent.[2]
Molar Ratio (Biotin:Protein) 10:1 to 20:1[3]This should be optimized for each specific protein.
Reaction Time & Temperature 2 hours at room temperature or overnight at 4°C[2][3]
Streptavidin-HRP Dilution 1:5,000 to 1:15,000 of a 1 mg/mL stock[7]The optimal concentration should be determined empirically.[7]

Experimental Protocols

Protein Preparation
  • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[5][6]

  • Optional Reduction Step: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[5][6] Incubate the mixture for 20-30 minutes at room temperature.[2][5][6] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[2]

This compound Labeling Reaction
  • Prepare the this compound stock solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[2][3][6] Vortex briefly to ensure the reagent is fully dissolved.

  • Initiate the labeling reaction: While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final molar ratio of 10-20 moles of biotin reagent per mole of protein.[3]

  • Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2][3]

  • Remove excess reagent: After incubation, remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).[5][8]

Western Blot Detection
  • SDS-PAGE and Transfer: Separate the biotinylated protein sample using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane according to standard protocols.[9]

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.[7][10]

  • Incubation with Streptavidin-HRP: Wash the membrane three times for 5-10 minutes each with TBST.[7] Dilute the streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:15,000).[7] Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature with gentle shaking.[7][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[7]

  • Detection: Develop the blot using a chemiluminescent substrate (e.g., ECL) and expose it to X-ray film or a CCD camera for imaging.[7][10]

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_western Western Blot Detection Protein_Prep 1. Protein Preparation (1-10 mg/mL in pH 7.0-7.5 buffer) Reduction 2. Optional: TCEP Reduction (10-100x molar excess) Protein_Prep->Reduction Optional Biotin_Prep 3. Prepare 10 mM This compound Stock Labeling 4. Labeling Reaction (10-20x molar excess of biotin, 2h RT or O/N 4°C) Biotin_Prep->Labeling Purification 5. Purification (Desalting column or Dialysis) Labeling->Purification SDS_PAGE 6. SDS-PAGE & Transfer Purification->SDS_PAGE Blocking 7. Blocking (5% milk or BSA in TBST) SDS_PAGE->Blocking Strep_HRP 8. Streptavidin-HRP Incubation Blocking->Strep_HRP Washing 9. Washing (3x with TBST) Strep_HRP->Washing Detection 10. Chemiluminescent Detection Washing->Detection

Caption: Experimental workflow for this compound protein labeling and western blot detection.

Caption: Reaction of maleimide with a protein's sulfhydryl group.

References

Application Notes and Protocols: A Step-by-Step Guide for Antibody Conjugation with Biotin-PEG5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization strategies. When coupled with a polyethylene (B3416737) glycol (PEG) spacer, the biotin moiety's accessibility is enhanced, and solubility of the conjugate is often improved. This guide provides a detailed, step-by-step protocol for the conjugation of antibodies with Biotin-PEG5-Maleimide, a reagent that specifically targets sulfhydryl groups.

Maleimide-based conjugation offers a high degree of specificity for free thiol groups, which can be generated by the gentle reduction of disulfide bonds within the antibody's hinge region. This site-directed approach can help preserve the antigen-binding sites of the antibody, ensuring its biological activity is maintained post-conjugation. These biotinylated antibodies are invaluable tools in immunoassays such as ELISA and Western blotting, as well as in affinity purification and cell sorting applications.[1][2]

Principle of the Reaction

The conjugation process is a two-step procedure. First, the intrinsic disulfide bonds of the antibody, particularly in the flexible hinge region, are reduced to yield free sulfhydryl (-SH) groups. This is typically achieved using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Subsequently, the maleimide (B117702) group of the Biotin-PEG5-Maleimide reagent undergoes a Michael addition reaction with the newly formed sulfhydryl groups, forming a stable thioether bond.[2][3] The reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[2][4][5]

Materials and Equipment

Reagents
  • Purified Antibody (e.g., IgG) in a suitable buffer (e.g., PBS) free of amines, thiols, and carrier proteins like BSA.

  • Biotin-PEG5-Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Glycine (B1666218) or Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).

Equipment
  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Spectrophotometer (for concentration determination)

  • Centrifuge

Experimental Workflow

The overall experimental workflow for the biotinylation of an antibody with Biotin-PEG5-Maleimide is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) reduction Antibody Reduction (with TCEP) antibody_prep->reduction 1 reagent_prep Reagent Preparation (Dissolve Biotin-PEG5-Maleimide) conjugation Biotinylation Reaction reagent_prep->conjugation 2 reduction->conjugation 3 quenching Quench Reaction conjugation->quenching 4 purification Purification (Desalting/Dialysis) quenching->purification 5 analysis Characterization (Concentration & DoL) purification->analysis 6

Caption: Experimental workflow for antibody biotinylation.

Detailed Experimental Protocol

This protocol is optimized for the conjugation of a typical IgG antibody. Adjustments may be necessary for other antibody isotypes or proteins.

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an appropriate buffer. Buffers containing primary amines (like Tris or glycine) or thiols will interfere with the reaction. The recommended buffer is PBS at pH 7.2-7.4. If the antibody solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.[4]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[6] A concentration of 2 mg/mL is often a good starting point.[4]

Antibody Reduction (Generation of Free Thiols)
  • Prepare TCEP Solution: Prepare a fresh solution of TCEP in the reaction buffer. A 10 mM stock solution is typically used.

  • Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.[4][7] For example, for an IgG at 10 mg/mL (~67 µM), add TCEP to a final concentration of ~0.67 mM.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature.[8] To prevent the re-formation of disulfide bonds, it is advisable to carry out the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon).[4][7]

Preparation of Biotin-PEG5-Maleimide Solution
  • Dissolve the Reagent: Immediately before use, dissolve the Biotin-PEG5-Maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[6] Vortex briefly to ensure it is fully dissolved. Maleimide reagents are susceptible to hydrolysis, so it is crucial to use a dry solvent and prepare the solution fresh.[4]

Biotinylation Reaction
  • Add Biotin Reagent: Add a 10- to 20-fold molar excess of the Biotin-PEG5-Maleimide solution to the reduced antibody solution.[9] The optimal ratio may need to be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.[8][9] Protect the reaction from light.

Quenching the Reaction
  • Stop the Reaction: To quench any unreacted maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol.[8] Alternatively, add 1/10th volume of 1 M glycine or Tris-HCl to react with any residual maleimide groups.[1] Incubate for an additional 10-30 minutes.

Purification of the Biotinylated Antibody
  • Removal of Excess Biotin: It is crucial to remove the unreacted Biotin-PEG5-Maleimide and quenching reagents. This can be achieved using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[1][7][9]

  • Storage: Store the purified biotinylated antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.

Characterization of the Biotinylated Antibody

After purification, it is important to determine the antibody concentration and the degree of labeling (DoL), which is the average number of biotin molecules per antibody.

  • Protein Concentration: The concentration of the biotinylated antibody can be determined by measuring the absorbance at 280 nm (A280).

  • Degree of Labeling (DoL): The DoL can be determined using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other commercially available biotin quantification kits.[10] Some biotinylation reagents contain a chromophore that allows for spectrophotometric determination of the DoL.[11][12]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Antibody Concentration 1 - 10 mg/mLA higher concentration can improve reaction efficiency.
Reaction Buffer pH 6.5 - 7.5Optimal for maleimide-thiol reaction specificity.[2][4][5]
TCEP:Antibody Molar Ratio 10:1 to 20:1A 10-fold molar excess is a good starting point.[7][8]
Reduction Time 30 - 60 minutesAt room temperature.
Biotin-PEG5-Maleimide:Antibody Molar Ratio 10:1 to 20:1This should be optimized for the specific antibody.[9]
Biotinylation Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at a lower temperature can be beneficial.[8][9]
Optimal DoL for IgG 3 - 8 biotins/antibodyThis range generally provides good signal amplification without compromising antibody function.[13]

Signaling Pathway and Reaction Mechanism

The core of the conjugation process is the chemical reaction between the maleimide group of the biotin reagent and the thiol group on the reduced antibody.

G cluster_reactants Reactants cluster_product Product Antibody Reduced Antibody with Sulfhydryl Group (-SH) Conjugate Biotinylated Antibody (Stable Thioether Bond) Antibody->Conjugate Michael Addition (pH 6.5-7.5) Biotin Biotin-PEG5-Maleimide Biotin->Conjugate

Caption: Thiol-maleimide conjugation reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Suboptimal pH of the reaction buffer.[8]- Hydrolyzed maleimide reagent.- Insufficient reduction of the antibody.- Ensure the reaction buffer pH is between 6.5 and 7.5.[8]- Prepare the maleimide solution fresh in anhydrous DMSO or DMF.[4]- Optimize the TCEP concentration and incubation time.
Antibody Aggregation - Over-reduction of the antibody.[14]- High degree of labeling.- Reduce the TCEP concentration or incubation time.- Lower the molar ratio of the biotin reagent to the antibody.
Loss of Antibody Activity - Conjugation at or near the antigen-binding site.- Denaturation during the process.- Maleimide conjugation is generally site-specific to the hinge region, but if issues persist, consider alternative conjugation chemistries (e.g., NHS-ester).- Handle the antibody gently and avoid harsh conditions.
High Background in Assays - Incomplete removal of excess biotin reagent.- Ensure thorough purification of the conjugate using appropriate desalting columns or dialysis.[1]

References

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG5-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotin-PEG5-Mal (Biotin-Polyethylene Glycol-Maleimide) for the specific labeling of cell surface proteins through cysteine residues. This technique is a powerful tool for studying protein trafficking, quantifying cell surface protein expression, identifying protein-protein interactions, and discovering novel drug targets.

Introduction

Cell surface proteins play a critical role in cellular communication, signaling, and interaction with the extracellular environment. Their study is fundamental to understanding both normal physiology and disease pathology. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used method for labeling and isolating proteins.[1][2] The high-affinity interaction between biotin and streptavidin allows for the efficient capture and purification of biotinylated proteins.[1]

This compound is a sulfhydryl-reactive biotinylation reagent. It consists of three key components:

  • A biotin moiety for high-affinity binding to streptavidin.

  • A maleimide (B117702) group that specifically and covalently reacts with the sulfhydryl (-SH) groups of cysteine residues, forming a stable thioether bond.[3][4][5]

  • A polyethylene glycol (PEG) spacer arm (PEG5) that increases the water solubility of the reagent and minimizes steric hindrance, improving accessibility to target proteins.[6][7]

This reagent is particularly useful for labeling proteins with available cysteine residues on their extracellular domains. The specificity for cysteines offers a more targeted labeling approach compared to amine-reactive reagents (e.g., NHS esters), as cysteine residues are generally less abundant than lysine (B10760008) residues on protein surfaces.[4]

Principle of the Method

The core of this technique lies in the specific reaction between the maleimide group of this compound and the sulfhydryl group of a cysteine residue on a cell surface protein. This Michael addition reaction occurs optimally at a pH range of 6.5-7.5, resulting in a stable, covalent thioether linkage.[4][5][8] Since this compound is membrane-impermeable, only proteins with extracellularly exposed cysteine residues will be biotinylated when the labeling is performed on intact, live cells at low temperatures (e.g., 4°C) to inhibit endocytosis.[9]

Following the biotinylation step, the reaction is quenched, and the cells are lysed. The biotinylated proteins can then be specifically isolated from the total cell lysate using streptavidin-conjugated beads.[10][11] The captured proteins can be eluted and subsequently analyzed by various downstream applications such as Western blotting, mass spectrometry, or functional assays.

Key Applications

  • Quantification of Cell Surface Protein Expression: Determine the relative or absolute abundance of a specific protein on the plasma membrane under different physiological or pathological conditions.[9][10]

  • Protein Trafficking and Internalization Studies: Track the endocytosis and recycling of cell surface receptors and other membrane proteins.[10][12]

  • Identification of Protein-Protein Interactions: Isolate cell surface protein complexes for the identification of binding partners.

  • Proteomic Profiling of the Cell Surface: Characterize the entire population of proteins present on the plasma membrane (the "surfaceome").[11][13]

  • Drug Target Discovery: Identify and validate novel cell surface targets for therapeutic intervention.[11]

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity)

  • Live cells in culture

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Buffer: PBS containing 5-10 mM L-cysteine or 100 mM glycine, ice-cold

  • Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.

  • Streptavidin-agarose beads or magnetic streptavidin beads

  • Wash Buffer: Lysis buffer without detergents or PBS with 0.1% Tween-20.

  • Elution Buffer: SDS-PAGE sample buffer containing 2-mercaptoethanol (B42355) or DTT.

Protocol for Cell Surface Protein Biotinylation

This protocol is a general guideline and may require optimization for specific cell types and target proteins.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 80-90%) in an appropriate culture vessel (e.g., 10 cm dish or multi-well plate).

    • Wash the cells twice with ice-cold PBS to remove any residual serum proteins. It is crucial to perform all subsequent steps at 4°C or on ice to prevent protein internalization.[9][14]

  • Biotinylation Reaction:

    • Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO or directly in ice-cold PBS immediately before use. A typical stock concentration is 10 mM.

    • Dilute the this compound stock solution to a final working concentration of 0.1 - 0.5 mg/mL in ice-cold PBS. The optimal concentration should be determined empirically.

    • Add the this compound solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 30 minutes at 4°C with gentle agitation.[15][16]

  • Quenching:

    • Aspirate the biotinylation solution.

    • Wash the cells three times with ice-cold Quenching Buffer to inactivate and remove any unreacted this compound.[10][17] Incubate the final wash for 5-10 minutes at 4°C.

  • Cell Lysis:

    • Aspirate the Quenching Buffer and lyse the cells by adding ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Affinity Purification of Biotinylated Proteins:

    • Transfer the supernatant to a new tube. A small aliquot can be saved as the "Total Lysate" or "Input" fraction for later analysis.

    • Add pre-washed streptavidin beads to the clarified lysate.

    • Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.[11]

    • Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads). The supernatant can be saved as the "Unbound" fraction.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the biotinylated proteins by resuspending the beads in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads by centrifugation, and the supernatant containing the eluted biotinylated proteins is ready for analysis by SDS-PAGE and Western blotting.

Downstream Analysis
  • Western Blotting: The eluted proteins can be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest to confirm its presence on the cell surface.[15]

  • Mass Spectrometry: For proteomic studies, the eluted proteins can be digested and analyzed by LC-MS/MS to identify the full spectrum of biotinylated cell surface proteins.

Data Presentation

Table 1: Example Optimization of this compound Concentration
This compound (mg/mL)Target Protein Signal (Western Blot)Cell Viability (%)
0 (Control)-98 ± 2
0.1++97 ± 3
0.25++++95 ± 4
0.5+++++94 ± 3
1.0+++++85 ± 6

Cell viability can be assessed using assays like MTT or Trypan Blue exclusion.[18][19]

Table 2: Quantification of Cell Surface Protein Levels
TreatmentTotal Protein (Input)Surface Protein (Eluate)% on Surface
Untreated1.000.4545%
Drug A0.980.2121%
Drug B1.020.6564%

Densitometry values from Western blots are normalized to the untreated control.

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_product Product Protein Cell Surface Protein (with exposed Cysteine-SH) BiotinylatedProtein Biotinylated Protein (Stable Thioether Bond) Protein->BiotinylatedProtein pH 6.5-7.5 BiotinMal This compound BiotinMal->BiotinylatedProtein A 1. Live Cells (Wash with ice-cold PBS) B 2. Biotinylation (Add this compound at 4°C) A->B C 3. Quenching (Add L-cysteine/Glycine) B->C D 4. Cell Lysis (Add Lysis Buffer) C->D E 5. Affinity Purification (Incubate with Streptavidin Beads) D->E F 6. Wash Beads E->F G 7. Elution (Add SDS-PAGE Buffer) F->G H 8. Downstream Analysis (Western Blot / Mass Spec) G->H cluster_surface Cell Surface cluster_intracellular Intracellular cluster_nucleus Nucleus Receptor Biotinylated Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

References

Application Notes and Protocols for Bioconjugation of Peptides with Biotin-PEG5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone technique in modern life sciences, enabling the linkage of biomolecules to create novel probes, therapeutics, and diagnostic tools. The covalent attachment of biotin (B1667282) to peptides, particularly through a polyethylene (B3416737) glycol (PEG) linker, is a widely employed strategy. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin (or avidin) for a multitude of applications, including protein purification, immunoassays, and cellular imaging.[1][2][3]

This document provides detailed application notes and protocols for the bioconjugation of cysteine-containing peptides with Biotin-PEG5-Maleimide. The maleimide (B117702) group exhibits high selectivity for the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond under mild reaction conditions.[4][5] The inclusion of a PEG5 linker reduces steric hindrance, improves solubility, and minimizes non-specific interactions.[6]

Principle of the Reaction

The bioconjugation of a peptide with Biotin-PEG5-Maleimide is based on the Michael addition reaction between the maleimide moiety and the thiol group of a cysteine residue within the peptide. This reaction is highly specific and efficient at a pH range of 6.5-7.5.[7]

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data gathered from various studies to guide experimental design.

Table 1: Thiol-Maleimide Conjugation Efficiency

Peptide/ProteinMaleimide:Thiol Molar RatioReaction TimeTemperaturepHConjugation Efficiency (%)Reference
Cyclic Peptide (cRGDfK)2:130 minRoom Temp.7.0 (HEPES)84 ± 4[8][9]
11A4 Nanobody5:12 hoursRoom Temp.7.4 (PBS)58 ± 12[8][9]
Thioether Product FormationNot Specified45 minNot SpecifiedNot Specified>99[10]

Table 2: Recommended Reaction Parameters

ParameterOptimal Range/ValueNotesReference(s)
pH6.5 - 7.5Balances thiol reactivity and minimizes maleimide hydrolysis and reaction with amines.[7]
Temperature4°C - 25°CLower temperatures can be used for overnight reactions to minimize side reactions.[7]
Maleimide:Peptide Molar Excess10 - 20 foldA molar excess of the maleimide reagent typically drives the reaction to completion.[11]

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • Biotin-PEG5-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Solvent for Biotin-PEG5-Maleimide: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification System: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex G-25)

Protocol 1: Biotinylation of a Cysteine-Containing Peptide

This protocol outlines the general procedure for labeling a peptide containing a free cysteine residue with Biotin-PEG5-Maleimide.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-5 mg/mL.[12][13]

    • If the peptide contains disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature.[9][14] Note: Do not use dithiothreitol (B142953) (DTT) as it needs to be removed prior to adding the maleimide reagent.

  • Biotin-PEG5-Maleimide Preparation:

    • Immediately before use, dissolve Biotin-PEG5-Maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[14]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Biotin-PEG5-Maleimide stock solution to the peptide solution.[11]

    • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[12][13][14] For sensitive peptides, the reaction can be performed at 4°C to minimize degradation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess maleimide.

  • Purification of the Biotinylated Peptide:

    • Purify the biotinylated peptide from excess unreacted Biotin-PEG5-Maleimide and other reaction components using reverse-phase HPLC or size-exclusion chromatography.[12][13]

  • Characterization:

    • Confirm the identity and purity of the biotinylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.[15]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide Dissolve Cysteine- Containing Peptide Reduce Reduce Disulfide Bonds (Optional, with TCEP) Peptide->Reduce If needed Conjugate Mix Peptide and Biotin-PEG5-Maleimide (2h @ RT or O/N @ 4°C) Peptide->Conjugate Reduce->Conjugate Biotin Dissolve Biotin-PEG5-Maleimide in DMSO/DMF Biotin->Conjugate Purify Purify via HPLC or Size-Exclusion Chromatography Conjugate->Purify Analyze Characterize by Mass Spectrometry and HPLC Purify->Analyze

Caption: Experimental workflow for the bioconjugation of a peptide with Biotin-PEG5-Maleimide.

Application: Probing Signaling Pathways

Biotinylated peptides are invaluable tools for studying cellular signaling pathways. They can be used as baits in pull-down assays to identify protein-protein interactions or as substrates for enzyme assays.[3] The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[16] A biotinylated peptide substrate for MAPK can be used to study kinase activity and identify pathway modulators.

MAPK Signaling Pathway

The following diagram illustrates a simplified MAPK/ERK pathway, where a biotinylated substrate could be utilized to measure the activity of ERK1/2.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrate Biotinylated Peptide Substrate ERK->Substrate Phosphorylates TF Transcription Factors (e.g., Elk-1) ERK->TF Phosphorylates PhosphoSubstrate Phosphorylated Biotinylated Substrate Gene Gene Expression (Proliferation, Differentiation) TF->Gene Regulates

Caption: Simplified MAPK/ERK signaling pathway illustrating the use of a biotinylated peptide substrate.

Conclusion

The bioconjugation of peptides with Biotin-PEG5-Maleimide is a robust and versatile technique with broad applications in research and drug development. By following the detailed protocols and considering the quantitative data presented, researchers can successfully synthesize biotinylated peptides for their specific needs. The use of these conjugates as probes in cellular signaling studies, such as the MAPK pathway, will continue to provide valuable insights into complex biological processes.

References

Application Note: Optimal Reaction Conditions for Biotin-PEG5-Mal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences for detection, purification, and immobilization of proteins and other macromolecules.[1] The Biotin-PEG5-Mal reagent leverages maleimide (B117702) chemistry to form a stable, covalent thioether bond with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins.[2][3] The polyethylene (B3416737) glycol (PEG) spacer arm (PEG5) reduces steric hindrance and enhances the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin. This document provides detailed protocols and optimal reaction conditions for the successful conjugation of this compound to thiol-containing molecules.

The reaction between a maleimide and a thiol is highly specific and efficient within a defined pH range, proceeding rapidly at room temperature.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[5][6][7]

Optimal Reaction Conditions

Successful labeling with this compound depends on several key parameters. The following table summarizes the optimal conditions for the maleimide-thiol conjugation reaction.

ParameterRecommended ConditionNotes
pH 6.5 - 7.5The reaction is most efficient and selective for thiols in this range.[3][4][5][6] Below pH 6.5, the reaction rate slows. Above pH 7.5, reactivity with amines (e.g., lysine) increases, reducing specificity.[3][6][7]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-4 hours).[8][9] Reactions at 4°C can proceed overnight.[5][10][11]
Reaction Time 2 hours to Overnight2 hours at room temperature is often sufficient.[5][10][11] For sensitive proteins or to control the reaction, overnight at 4°C is a viable alternative.[5][10][11]
Stoichiometry (Molar Ratio) 10 to 20-fold molar excess of this compound to thiolThis is a common starting point for proteins.[5][9][10][12] The optimal ratio may need to be determined empirically, especially for peptides or nanoparticles.[5]
Reagent Solvent Anhydrous DMSO or DMFThis compound should be dissolved in a minimal amount of a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[2][5]
Reaction Buffer Phosphate (PBS), HEPES, Tris, MOPS (Thiol-free)Buffers must be free of extraneous thiols (e.g., DTT, β-mercaptoethanol) which would compete with the target molecule.[2][3][10] Degassing the buffer is recommended to prevent thiol oxidation.[2][5]
Additives 1-5 mM EDTAIncluding a chelating agent like EDTA can prevent metal-catalyzed oxidation of sulfhydryl groups.[3][5]

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Molecule (e.g., Protein)

The availability of free sulfhydryl groups is critical for successful labeling. Many proteins have cysteine residues that form disulfide bonds, which are unreactive with maleimides.[2][5] A reduction step is often necessary.

Materials:

  • Protein or molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.2, degassed)

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Desalting column (if using DTT)

Procedure:

  • Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[2]

  • If reduction is needed:

    • Using TCEP (Recommended): Add TCEP to a final concentration of 10-100 fold molar excess over the protein.[12] Incubate for 30-60 minutes at room temperature.[5] TCEP does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[3][5][10]

    • Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature.[5] Crucially, excess DTT must be removed before adding the this compound reagent. Use a desalting column equilibrated with degassed Reaction Buffer to remove DTT.[5][10]

  • The protein solution is now ready for biotinylation.

Protocol 2: Biotinylation Reaction

Materials:

  • Thiol-containing molecule solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.[5][11]

  • Add the calculated amount of this compound stock solution to the protein solution to achieve a 10-20 fold molar excess.[5][10] Add the reagent dropwise while gently stirring.[10]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5][10][11]

  • Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. This will react with any excess maleimide reagent.[5][10] Incubate for 15-30 minutes.

Protocol 3: Purification of the Biotinylated Conjugate

It is essential to remove excess, unreacted this compound and the quenching reagent from the final conjugate.

Methods:

  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The larger biotinylated protein will elute first, while the smaller, unreacted biotin reagent is retained.[5][10][11]

  • Dialysis / Tangential Flow Filtration (TFF): These methods are effective for removing small molecule impurities from large protein conjugates.[5] Dialyze against a suitable buffer with several buffer changes.

Protocol 4: Confirmation and Characterization

The success of the labeling reaction can be confirmed by several methods.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a direct measurement of the mass increase corresponding to the number of biotin-PEG5 moieties added.

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated into the protein.[13][14][15] The assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which leads to a decrease in absorbance at 500 nm.[15]

  • SDS-PAGE: A slight shift in the molecular weight of the labeled protein may be observable.

  • Western Blot / ELISA: The biotinylated protein can be detected using streptavidin conjugated to an enzyme (like HRP) or a fluorescent dye.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product Biotin_PEG5_Mal Biotin-PEG5-Maleimide Conjugate Biotin-PEG5-S-Protein (Stable Thioether Bond) Biotin_PEG5_Mal->Conjugate pH 6.5 - 7.5 Protein_SH Protein-SH (Thiol Group) Protein_SH->Conjugate

Caption: Maleimide-thiol conjugation reaction.

Experimental Workflow

experimental_workflow prep 1. Prepare Thiolated Molecule (Optional: Reduce with TCEP) react 3. Conjugation Reaction (10-20x excess, RT for 2h) prep->react reagent 2. Prepare this compound (Dissolve in DMSO/DMF) reagent->react quench 4. Quench Reaction (Add L-cysteine) react->quench purify 5. Purify Conjugate (Desalting Column) quench->purify analyze 6. Analyze Product (Mass Spec, HABA Assay) purify->analyze

Caption: General workflow for this compound labeling.

Application: Affinity Purification

application_workflow start Cell Lysate (Mixture of Proteins) incubate Incubate & Bind start->incubate biotin_protein Biotinylated 'Bait' Protein biotin_protein->incubate beads Streptavidin-Coated Beads beads->incubate wash Wash (Remove non-specific binders) incubate->wash elute Elute (Recover interacting proteins) wash->elute analysis Analyze (e.g., Western Blot, MS) elute->analysis

References

Application Notes: Biotin-PEG5-Mal for Selective Labeling of Protein Sulfhydryl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG5-Maleimide (Biotin-PEG5-Mal) is a heterobifunctional crosslinker used for the biotinylation of proteins and other molecules containing free sulfhydryl groups.[1] This reagent combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the specific reactivity of a maleimide (B117702) group towards thiols.[1][2] The molecule consists of three key components: a biotin moiety for detection and purification, a maleimide group for covalent conjugation, and a 5-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG spacer enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance between the biotin and the labeled protein, thereby improving the accessibility of biotin for binding to avidin or streptavidin.[3][]

The labeling process, known as biotinylation, is a cornerstone technique in molecular biology, biochemistry, and drug development.[3][5] It enables researchers to selectively tag and manipulate proteins for a wide array of applications, including affinity purification, immunoprecipitation, ELISA, Western blotting, and flow cytometry.[2][3][5]

Mechanism of Action

The conjugation of this compound to a protein is achieved through the reaction of the maleimide group with a free sulfhydryl group (-SH), typically found on cysteine residues. This reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring.[6][7][8] This results in the formation of a stable, covalent thioether bond.[7][8][9]

The reaction is highly chemoselective for sulfhydryl groups within a specific pH range of 6.5 to 7.5.[6][7][10] At this pH, the reaction with thiols is approximately 1,000 times faster than with primary amines.[6][9] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive, and the potential for side reactions with amines increases.[9][10]

Protocols

Protocol for Protein Biotinylation with this compound

This protocol provides a general procedure for labeling proteins with free sulfhydryl groups. Optimal conditions, such as the molar ratio of the biotin reagent to the protein, may need to be determined empirically for each specific application.

A. Materials Required

  • This compound

  • Protein of interest with at least one free sulfhydryl group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5). The buffer must be free of thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette.[11][12]

  • Quenching Buffer (optional): A solution containing a free thiol, such as 2-mercaptoethanol (B42355) or DTT.

B. Experimental Procedure

Step 1: Preparation of Protein Solution

  • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • (Optional) If the protein's cysteine residues are involved in disulfide bonds, they can be reduced to free sulfhydryls. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be completely removed by dialysis or gel filtration prior to adding this compound.

Step 2: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[12][13][14] Vortex briefly to ensure it is fully dissolved.

  • Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.

Step 3: Labeling Reaction

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar ratio. A starting point of a 10-20 fold molar excess of the biotin reagent to the protein is recommended.

  • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Removal of Excess this compound

  • After incubation, remove the unreacted this compound to prevent interference in downstream applications. This can be achieved by:

    • Gel Filtration: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[11][12]

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the desired buffer with multiple buffer changes over 24-48 hours.[11]

    • Ultrafiltration: Use a centrifugal filtration device with a molecular weight cut-off (MWCO) appropriate for the protein size to separate the labeled protein from the small molecule reagent.

Step 5: Storage of Biotinylated Protein

  • Store the purified biotinylated protein in a suitable buffer, typically with a protein stabilizer like BSA and a preservative like sodium azide.

  • Store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol for Quantification of Biotinylation

Determining the degree of labeling (DOL), or the molar ratio of biotin to protein, is crucial for ensuring reproducibility.[15] The HABA assay is a common method.

A. HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay The HABA/Avidin method is a simple spectrophotometric technique. HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance. The change in absorbance is proportional to the amount of biotin in the sample.[11][15] Kits for this assay are commercially available.

Data Presentation

Table 1: Key Parameters for this compound Labeling Reaction

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols and minimizes maleimide hydrolysis.[7][10]
Buffer Phosphate, HEPES, TrisMust be free of extraneous thiols.
Temperature Room Temperature or 4°CLower temperature for longer incubation times can be gentler on the protein.
Incubation Time 2 hours to OvernightTime can be optimized based on protein reactivity.
Molar Ratio 10:1 to 20:1 (Reagent:Protein)Should be optimized to achieve desired labeling without causing protein precipitation or loss of function.

Table 2: Comparison of Biotin Quantification Methods

MethodPrincipleAdvantagesDisadvantages
HABA Assay Colorimetric; biotin displaces HABA dye from avidin, causing a measurable decrease in absorbance.[15]Simple, uses standard spectrophotometer.Requires relatively large sample amounts, can have lower sensitivity.[15]
ELISA Competitive assay using an anti-biotin antibody or streptavidin-coated plates.[15][16]High sensitivity, uses common lab equipment.More steps and time-consuming than HABA.
Spectrophotometry Uses specialized biotinylation reagents with a built-in chromophore for direct absorbance measurement.[17]Fast, non-destructive, allows for easy calculation of DOL.[17]Requires a specific type of biotinylation reagent.
Mass Spectrometry Measures the mass shift of the protein after labeling.[18]Highly accurate, provides information on labeling heterogeneity.Requires specialized equipment and expertise.

Visualizations

Caption: Reaction mechanism of Biotin-PEG5-Maleimide with a protein sulfhydryl group.

G A 1. Prepare Protein Solution (Dissolve in Thiol-Free Buffer, pH 7.0-7.5) B Optional: Reduce Disulfides (e.g., with TCEP) A->B If needed D 3. Perform Labeling Reaction (Incubate 2h @ RT or O/N @ 4°C) A->D B->D C 2. Prepare 10 mM this compound (in anhydrous DMSO or DMF) C->D E 4. Purify Labeled Protein (Gel Filtration or Dialysis) D->E F 5. Characterize & Store (Quantify DOL, Store at -20°C) E->F G cluster_conjugate Biotinylated Protein cluster_applications Downstream Applications Biotin_Protein Biotin-Protein Conjugate Pulldown Affinity Purification (Streptavidin Beads) Biotin_Protein->Pulldown WB Western Blot (Streptavidin-HRP) Biotin_Protein->WB IHC IHC / IF (Streptavidin-Fluorophore) Biotin_Protein->IHC ELISA ELISA (Streptavidin-Coated Plate) Biotin_Protein->ELISA

References

Application Notes and Protocols: Preparation of a Biotin-PEG5-Mal Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a Biotin-PEG5-Mal (Biotin-Polyethylene Glycol-Maleimide) stock solution for use in various bioconjugation experiments.

Introduction

This compound is a heterobifunctional crosslinker containing a biotin (B1667282) moiety and a maleimide (B117702) group, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The biotin group exhibits a high affinity for avidin (B1170675) and streptavidin, making it an excellent tag for detection, purification, and immobilization of biomolecules. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The hydrophilic PEG spacer enhances the solubility of the conjugate and reduces steric hindrance.

This reagent is widely used for:

  • Biotinylation of proteins, peptides, and other thiol-containing molecules.

  • Development of targeted drug delivery systems.

  • Preparation of probes for immunoassays (e.g., ELISA, Western blotting).

  • Immobilization of biomolecules onto surfaces.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight (MW) ~619.78 g/mol (Estimated)Based on Biotin-PEG5-Amine (506.66 g/mol )
Solubility Soluble in anhydrous DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide). Sparingly soluble in water.[1][2][3]
Reaction pH Optimal pH for maleimide-thiol reaction is 6.5 - 7.5.[1][4][5]
Storage (Solid Form) Store at -20°C in a desiccated environment, protected from light.[6][7]
Stock Solution Storage Store at -20°C in anhydrous solvent. Stable for up to 1-3 months with proper handling to exclude moisture.[1][4]

Experimental Protocols

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • Argon or Nitrogen gas (optional, for long-term storage)

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioconjugation experiments.

1. Equilibrate the Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the reagent, which can hydrolyze the maleimide group.

2. Weigh the Reagent: Due to the small quantities typically used, it is recommended to use the entire content of a pre-weighed vial. If weighing is necessary, perform it quickly in a low-humidity environment. For this protocol, we will assume the use of 1 mg of this compound.

3. Calculate the Volume of Solvent: To prepare a 10 mM stock solution from 1 mg of this compound (estimated MW = 619.78 g/mol ):

  • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

  • Volume (µL) = ((0.001 g / 619.78 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L

  • Volume (µL) ≈ 161.3 µL

4. Dissolve the Reagent: a. Add the calculated volume of anhydrous DMSO or DMF to the vial containing this compound. b. Vortex the solution thoroughly until the reagent is completely dissolved.

5. Storage of the Stock Solution: a. For immediate use, the solution can be kept on ice, protected from light. b. For short-term storage (up to a few days), store the solution at 4°C. c. For long-term storage (up to 1-3 months), aliquot the stock solution into smaller volumes in tightly sealed, moisture-proof tubes.[1][2] To enhance stability, overlay the solution with an inert gas like argon or nitrogen before capping. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

This compound Structure and Reaction

G cluster_reagent This compound Reagent cluster_target Target Molecule cluster_product Bioconjugate Biotin Biotin PEG5 PEG5 Spacer Biotin->PEG5 Mal Maleimide PEG5->Mal SH Sulfhydryl Group (-SH) on Cysteine Mal->SH pH 6.5 - 7.5 Protein Protein/Peptide Conjugate Biotinylated Protein SH->Conjugate Stable Thioether Bond Biotin_reagent Biotin

Caption: Reaction of this compound with a sulfhydryl-containing molecule.

Experimental Workflow for Protein Biotinylation

G start Start prep_reagent Prepare 10 mM This compound Stock Solution start->prep_reagent prep_protein Prepare Protein Solution in Thiol-Free Buffer (pH 6.5 - 7.5) start->prep_protein add_reagent Add this compound Stock Solution to Protein Solution prep_reagent->add_reagent prep_protein->add_reagent incubate Incubate Reaction (e.g., 2 hours at RT or overnight at 4°C) add_reagent->incubate purify Purify Biotinylated Protein (e.g., Desalting Column, Dialysis) incubate->purify end End: Purified Biotinylated Protein purify->end

Caption: General workflow for the biotinylation of a protein using this compound.

Important Considerations

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5 and in the presence of moisture.[1] It is crucial to use anhydrous solvents and to handle the solid reagent and stock solutions in a way that minimizes moisture exposure.

  • Buffer Composition: The buffer used for the bioconjugation reaction should be free of thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) as they will compete with the target molecule for reaction with the maleimide group. Amine-containing buffers (e.g., Tris) may also exhibit some reactivity at higher pH values.[1] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used buffer.

  • Protein Sulfhydryls: For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step (e.g., using TCEP) is necessary prior to the biotinylation reaction to generate free sulfhydryl groups.[1][2]

  • Molar Excess: The optimal molar ratio of this compound to the target molecule will depend on the number of available sulfhydryl groups and the desired degree of labeling. A typical starting point is a 10-20 fold molar excess of the biotinylation reagent.

By following these guidelines and protocols, researchers can successfully prepare and utilize this compound stock solutions for a wide range of bioconjugation applications.

References

Application Notes and Protocols: Biotin-PEG5-Mal in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-Maleimide (Biotin-PEG5-Mal) is a heterobifunctional crosslinker that has emerged as a critical tool in the development of targeted drug delivery systems. Its unique tripartite structure, comprising a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for conjugation, offers a versatile platform for enhancing the therapeutic index of various anti-cancer agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in constructing targeted therapies.

The targeting principle of this compound is based on the overexpression of biotin receptors, primarily the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells. This overexpression allows for preferential uptake of biotin-conjugated therapeutics into tumor cells while minimizing exposure to healthy tissues. The PEG spacer enhances the solubility and bioavailability of the conjugate and provides a "stealth" effect, reducing clearance by the reticulo-endothelial system. The maleimide group facilitates the covalent attachment of therapeutic payloads, such as small molecule drugs or biologics, through a stable thioether bond with sulfhydryl groups.

Key Applications

This compound is instrumental in the design of two primary classes of targeted drug delivery systems:

  • Small-Molecule Drug Conjugates: Direct conjugation of cytotoxic drugs to this compound can enhance their solubility and facilitate targeted delivery to tumor cells, thereby increasing their efficacy and reducing systemic toxicity.

  • Functionalized Nanoparticles: this compound can be used to surface-functionalize various nanocarriers, such as liposomes, polymeric nanoparticles, and gold nanoparticles. These biotin-decorated nanoparticles can encapsulate a higher concentration of therapeutic agents and effectively deliver them to the tumor site.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing biotin-PEGylated systems for targeted drug delivery.

Table 1: In Vitro Cytotoxicity (IC50 Values)

FormulationCell LineIC50 (µg/mL)Fold Difference (vs. Non-Targeted/Free Drug)Reference
Biotin-conjugated IONPsMCF71.6614.6x vs. IONPs
IONPs (Non-targeted)MCF724.18-
Biotin-Doxorubicin Nanoparticles (BNDQ)MCF-7/ADR0.265x vs. MNDQ
Doxorubicin (B1662922) Nanoparticles (MNDQ)MCF-7/ADR>1.3-
Free DoxorubicinB16F100.24-
PEG-Doxorubicin ConjugatesB16F10>2>8.3x vs. Free Doxorubicin

Table 2: In Vivo Tumor Accumulation of Nanoparticles

Nanoparticle TypeTime PointTumor Accumulation (% Injected Dose / g tissue)Reference
PEGylated Gold Nanorods (GNRs)24 hours1.35 ± 0.29
PEGylated Gold Nanoshells (GNSs)24 hours0.118 ± 0.027
Biotin-PEG Gold Nanoparticles24 hours0.72 ± 0.09
10 nm PEGylated GNPs/AS141124 hours~1.5
10 nm Non-PEGylated GNPs/AS141124 hours~0.5

Table 3: Pharmacokinetic Parameters of PEGylated Nanoparticles

NanoparticleHalf-life (t½β)Clearance (mL/h/kg)AUC (µgh/mL)Reference
Non-PEGylated0.89 h2044.9
PEG Mushroom15.5 h1.5670
PEG Brush19.5 h1.01000
PEG-AuNPs57.8 h0.013 L/h/kg52.3 µgh/g

Table 4: Stability of Maleimide-Thiol Conjugates

Maleimide-Thiol AdductConditionsHalf-life (t½)Reference
N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acidIncubated with glutathione19 ± 2 hours
Antibody-drug conjugate (ADC) with maleimide linkerIn human plasma at 37°C (stable site)~80% remaining after 72 hours
Antibody-drug conjugate (ADC) with maleimide linkerIn human plasma at 37°C (labile site)~20% remaining after 72 hours
Ring-opened N-substituted succinimide (B58015) thioethersIn vitro> 2 years

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Drug to this compound

This protocol provides a general method for conjugating a thiol-containing small molecule drug to this compound.

Materials:

  • Thiol-containing drug

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 6.5-7.5, deoxygenated

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Preparation of Drug Solution: Dissolve the thiol-containing drug in deoxygenated PBS (pH 6.5-7.5) to a final concentration of 1-5 mg/mL.

  • Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the drug solution.

    • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Purification:

    • Equilibrate a Sephadex G-25 SEC column with deoxygenated PBS.

    • Apply the reaction mixture to the column to separate the this compound-drug conjugate from unreacted this compound and other small molecules.

    • Collect the fractions containing the purified conjugate. The conjugate will elute in the void volume.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the conjugate using UV-Vis spectrophotometry by monitoring the absorbance of the drug.

    • Further characterization can be performed using techniques such as mass spectrometry or HPLC.

Protocol 2: Preparation of this compound Functionalized Liposomes Encapsulating Doxorubicin

This protocol describes the preparation of biotin-targeted liposomes encapsulating doxorubicin using the thin-film hydration method followed by surface functionalization.

Materials:

  • Hydrogenated Soy PC (HSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Biotin (or incorporate this compound post-formation via a suitable lipid anchor)

  • Doxorubicin HCl

  • Chloroform and Methanol

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Biotin in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 57:38:4:1.

    • Remove the organic solvents using a rotary evaporator under vacuum at 60-65°C to form a thin lipid film.

  • Hydration and Doxorubicin Loading (Remote Loading):

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes.

    • Extrude the liposome (B1194612) suspension through 100 nm polycarbonate membranes multiple times at 65°C to obtain unilamellar vesicles of a defined size.

    • Remove the external ammonium sulfate by dialysis against PBS (pH 7.4).

    • Add doxorubicin HCl solution to the liposome suspension and incubate at 60°C for 1-2 hours to allow for active loading of the drug into the liposomes.

  • Purification:

    • Remove unencapsulated doxorubicin by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the doxorubicin encapsulation efficiency using UV-Vis spectrophotometry after disrupting the liposomes with a detergent.

Protocol 3: In Vitro Serum Stability Assay for Maleimide Conjugates

This protocol is to assess the stability of the thioether bond in the this compound-drug conjugate in the presence of serum.

Materials:

  • This compound-drug conjugate

  • Human or mouse serum

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C

  • SDS-PAGE or Size-Exclusion HPLC (SEC-HPLC) system

  • Quenching solution (e.g., N-ethylmaleimide or iodoacetamide)

Procedure:

  • Incubation:

    • Dilute the this compound-drug conjugate to a final concentration of 1 mg/mL in pre-warmed serum.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a quenching solution to stop any further degradation or thiol-maleimide exchange reactions.

  • Analysis:

    • Analyze the samples using SEC-HPLC or SDS-PAGE to separate the intact conjugate from the released drug.

    • Quantify the amount of intact conjugate remaining at each time point relative to the 0-hour time point.

  • Data Analysis:

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in serum.

Visualizations

Troubleshooting & Optimization

troubleshooting low labeling efficiency with Biotin-PEG5-Mal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG5-Mal. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their biotinylation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of molecules with this compound.

Issue 1: Low or No Biotin (B1667282) Labeling Detected

If you observe a weak or absent signal from your biotinylated molecule, several factors could be at play. Follow these steps to diagnose and resolve the issue.

  • Verify Maleimide (B117702) Activity: The maleimide group on this compound is susceptible to hydrolysis, which renders it inactive.

    • Storage: Ensure the reagent was stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

    • Solution Preparation: Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.[1][2]

  • Confirm Availability of Free Thiols: The maleimide group specifically reacts with free sulfhydryl (thiol) groups (-SH).

    • Thiol Oxidation: Free thiols can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[3][4] It is recommended to degas buffers to remove dissolved oxygen which can promote oxidation.[3]

    • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.[3][4]

      • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable and was traditionally thought not to require removal before adding the maleimide reagent.[5] However, recent studies show TCEP can react with maleimides, so its removal after reduction is now recommended.[6][7]

      • DTT (dithiothreitol): A strong reducing agent, but as a thiol-containing compound, excess DTT must be removed before adding this compound to prevent it from competing with your target molecule.[5][8]

  • Optimize Reaction Conditions: The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction environment.

    • pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][9] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to non-specific labeling.[5][9]

    • Stoichiometry: A 10 to 20-fold molar excess of this compound to the target molecule is a common starting point for protein labeling.[10][11] For more dilute protein solutions, a higher molar excess may be necessary.[12]

    • Reaction Time and Temperature: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11] Protect the reaction from light.

Issue 2: High Background or Non-Specific Labeling

High background can result from the biotinylation of non-target molecules or surfaces.

  • Reaction with Amines: As mentioned, at a pH above 7.5, maleimides can react with primary amines.[5][9] Ensure your reaction buffer is maintained within the 6.5-7.5 pH range for optimal thiol selectivity.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or free thiols (e.g., from DTT).[5][9] Phosphate, HEPES, and bicarbonate buffers are generally suitable choices.[3]

  • Purification: Thoroughly remove unreacted this compound after the labeling reaction using methods like gel filtration, dialysis, or chromatography.[3][11]

Issue 3: Poor Reproducibility

Inconsistent results between experiments can be frustrating. To improve reproducibility:

  • Reagent Handling: Always handle the this compound reagent consistently, following the storage and solution preparation guidelines mentioned above.

  • Quantify Free Thiols: Before each experiment, consider quantifying the number of free sulfhydryl groups in your sample using Ellman's reagent (DTNB) to ensure consistent starting material.[2]

  • Control Variables: Keep reaction parameters such as pH, temperature, time, and molar ratios constant between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

A1: The optimal pH range is 6.5-7.5.[2][9] At this pH, the reaction is highly selective for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9]

Q2: How should I store my this compound?

A2: It should be stored at -20°C, protected from moisture with a desiccant.[1] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.[3][10] Aqueous solutions are not recommended for storage due to the risk of hydrolysis.[9]

Q3: Can I use TCEP to reduce disulfide bonds, and do I need to remove it before adding the maleimide reagent?

A3: TCEP is an effective reducing agent. While it was previously thought to be compatible with maleimide chemistry, recent evidence shows that TCEP can react with the maleimide group.[6][7] Therefore, it is highly recommended to remove excess TCEP before adding your this compound.[6]

Q4: How can I determine the degree of biotinylation of my protein?

A4: The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[13][14][15] This colorimetric assay allows for the estimation of the mole-to-mole ratio of biotin to protein.[15] Other methods include fluorescent biotin quantitation kits and mass spectrometry.[16][17][18][19]

Q5: My labeled conjugate seems to be unstable. What could be the cause?

A5: The thioether bond formed between the maleimide and the thiol is generally stable.[11] However, the succinimide (B58015) ring can undergo hydrolysis, especially at higher pH.[9][20] This does not break the bond to the target molecule but can introduce heterogeneity to your sample.[20] Additionally, under certain conditions with excess free thiols, a retro-Michael reaction can lead to reversibility of the linkage.[21]

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Critical for thiol selectivity.[5][9]
Buffer Phosphate, HEPESAvoid buffers with primary amines (e.g., Tris) or thiols.[3][9]
Molar Excess of this compound 10-20 foldFor protein labeling.[10]
Reaction Temperature Room Temperature or 4°C4°C for more sensitive proteins.[11]
Reaction Time 2 hours to overnightOptimize for your specific application.[10]
Reducing Agent TCEPRemove after reduction and before adding maleimide.[5][6]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[3][11]

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][10]

    • Remove excess TCEP using a desalting column.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.[10]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[10]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted this compound from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[3][11]

  • Storage:

    • Store the purified biotinylated protein at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA (5-10 mg/mL) and 0.01-0.03% sodium azide, and store at -20°C in 50% glycerol.[10]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol is a general guideline. Refer to the manufacturer's instructions for your specific HABA assay kit.[13][14][15]

  • Preparation:

    • Ensure your biotinylated protein sample is free of unreacted biotin by performing purification as described above.[15]

    • Prepare the HABA/Avidin solution according to the kit's instructions.

  • Measurement:

    • In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀). This is your baseline reading.[15]

    • Add a known amount of your biotinylated protein to the HABA/Avidin solution and mix.

    • Incubate for a short period to allow the biotin to displace the HABA.

    • Measure the absorbance at 500 nm again. The absorbance will decrease as HABA is displaced.[13][14]

  • Calculation:

    • The change in absorbance at 500 nm is proportional to the amount of biotin in your sample.

    • Calculate the concentration of biotin using the Beer-Lambert law and the extinction coefficient provided in your kit.

    • Determine the molar ratio of biotin to protein by dividing the moles of biotin by the moles of protein added to the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction protein Protein Solution (Degassed Buffer, pH 7.2) reduce Disulfide Reduction (optional, with TCEP) protein->reduce desalt1 TCEP Removal (Desalting Column) reduce->desalt1 mix Mix Protein and This compound desalt1->mix biotin_prep Prepare this compound (10 mM in DMSO) biotin_prep->mix incubate Incubate (2h RT or O/N 4°C) mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify quantify Quantify Labeling (HABA Assay) purify->quantify store Store Conjugate quantify->store

Caption: Workflow for protein labeling with this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_side_reactions Potential Side Reactions protein_thiol Protein with Free Thiol (-SH) conjugate Biotinylated Protein (Stable Thioether Bond) protein_thiol->conjugate biotin_mal Biotin-PEG5-Maleimide biotin_mal->conjugate hydrolysis Maleimide Hydrolysis (Inactive) biotin_mal->hydrolysis High pH amine_reaction Reaction with Amines (e.g., Lysine, pH > 7.5) biotin_mal->amine_reaction pH > 7.5

Caption: Thiol-maleimide conjugation reaction scheme.

References

Technical Support Center: Stability of Biotin-PEG5-Mal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG5-Maleimide conjugates. This resource provides troubleshooting guidance and frequently asked questions to help you ensure the stability and optimal performance of your conjugates during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Biotin-PEG5-Mal conjugates?

A1: There are two main stability concerns. First is the hydrolysis of the maleimide (B117702) ring before conjugation, which renders the molecule inactive.[1][2] This is accelerated in aqueous solutions, especially at pH values above 7.5.[1][2] The second concern is the reversibility of the thioether bond after conjugation through a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols like glutathione (B108866).[3][4][5]

Q2: How should I store the unconjugated this compound reagent?

A2: For long-term stability, the unconjugated this compound should be stored as a dry powder at -20°C, protected from moisture and light.[1][6] If you need to prepare a stock solution, use an anhydrous, aprotic solvent such as DMSO or DMF.[2][7][8] These stock solutions should be stored at -20°C and are typically stable for up to one month.[7][8] It is crucial to avoid aqueous storage of the unreacted reagent to prevent hydrolysis of the maleimide group.[1]

Q3: What are the recommended storage conditions for my final, purified Biotin-PEG5-thiol conjugate?

A3: For immediate use, it is best to use the purified conjugate right away.[7] For short-term storage, the conjugate solution can be kept at 2-8°C for up to one week, protected from light.[7] For longer-term storage (up to a year), it is recommended to add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[7] Alternatively, adding 50% glycerol (B35011) and storing at -20°C can also preserve the conjugate.[7][9]

Q4: What is the optimal pH for the conjugation reaction and why?

A4: The optimal pH range for the thiol-maleimide conjugation reaction is 6.5-7.5.[1][2][10] Within this range, the reaction is highly chemoselective for thiol groups over amine groups.[1][2] At a pH above 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues), and the rate of maleimide hydrolysis also increases.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency The this compound reagent may have hydrolyzed.Prepare fresh aqueous solutions of the maleimide reagent immediately before use.[1] Ensure that any stock solutions in DMSO or DMF are anhydrous and have been stored properly at -20°C.[7][8]
The thiol groups on the target molecule are oxidized (forming disulfide bonds).Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP prior to conjugation.[8] If using DTT, it must be removed before adding the maleimide reagent, as it will compete in the reaction.[8]
The conjugation buffer contains interfering substances.Ensure your buffer is free of thiols and primary amines (e.g., Tris buffer can sometimes interfere at higher pH).[1][2] Recommended buffers include PBS, HEPES, or Tris within the pH range of 7.0-7.5.[7]
Conjugate Instability (Loss of Biotin Signal Over Time) The thioether bond is reversing (retro-Michael reaction).After conjugation and purification, consider hydrolyzing the thiosuccinimide ring to form a more stable succinamic acid thioether.[1][4][11] This can sometimes be achieved by a brief incubation at a slightly elevated pH.
The protein conjugate is degrading or precipitating.Store the final conjugate under recommended conditions with appropriate stabilizers (BSA, sodium azide, or glycerol) at the correct temperature.[7][9][12] Avoid repeated freeze-thaw cycles.[12]

Data Presentation

Table 1: Recommended Storage Conditions

Compound Form Temperature Solvent Duration Key Considerations
This compound (Unconjugated) Powder-20°CN/A (Dry)>12 monthsStore desiccated, protected from light.[6]
Stock Solution-20°CAnhydrous DMSO or DMFUp to 1 monthUse anhydrous solvents to prevent hydrolysis.[7][8][9]
Biotin-PEG5-Thiol Conjugate (Purified) Aqueous Solution2-8°CReaction BufferUp to 1 weekFor short-term storage, protect from light.[7]
Aqueous Solution with Stabilizers-20°CBuffer with 50% Glycerol or BSA/Sodium AzideUp to 1 yearPrevents denaturation and microbial growth.[7][8][9]

Experimental Protocols

Protocol 1: Stability Assessment of Biotin-PEG5-Thiol Conjugate

  • Preparation of Conjugate: Prepare the Biotin-PEG5-Thiol conjugate according to your standard protocol. Purify the conjugate using size-exclusion chromatography or dialysis to remove any unreacted this compound.[5]

  • Incubation: Aliquot the purified conjugate into separate tubes. For a control, store one aliquot under recommended long-term storage conditions (-20°C with 50% glycerol). For the stability test, incubate another aliquot in a relevant buffer (e.g., PBS, pH 7.4) at 37°C. To test for susceptibility to thiol exchange, incubate a third aliquot under the same conditions with the addition of a physiological concentration of a competing thiol, such as 1-5 mM glutathione (GSH).[5]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a sample from each incubation condition and immediately stop any further reaction, for instance, by flash freezing or by adding a quenching reagent if appropriate.[5]

  • Analysis: Analyze the samples using techniques such as RP-HPLC or LC-MS to detect the presence of the intact conjugate and any deconjugated species.[3][13] This will allow you to quantify the percentage of stable conjugate remaining over time.

Visualizations

cluster_storage Unconjugated this compound Storage cluster_reaction Conjugation Reaction cluster_degradation Degradation Pathways powder Store as Dry Powder at -20°C stock Prepare Stock in Anhydrous DMSO/DMF powder->stock For stock prep aqueous Aqueous Solution (Use Immediately) stock->aqueous For reaction setup thiol Thiol-containing Molecule (pH 6.5-7.5) aqueous->thiol hydrolysis Maleimide Hydrolysis (Inactive) aqueous->hydrolysis If stored in water conjugate Stable Thioether Bond Formation thiol->conjugate retro Retro-Michael Reaction (Deconjugation) conjugate->retro In presence of thiols

Caption: Workflow of this compound handling and potential degradation pathways.

start Low Conjugation Efficiency? check_mal Was Maleimide Reagent Prepared Freshly in Aqueous Buffer? start->check_mal Yes check_thiol Were Thiols on Target Molecule Reduced? check_mal->check_thiol Yes sol_mal Solution: Prepare fresh maleimide solution immediately before use. check_mal->sol_mal No check_buffer Is Buffer Free of Thiols and Amines? check_thiol->check_buffer Yes sol_thiol Solution: Reduce molecule with TCEP prior to conjugation. check_thiol->sol_thiol No sol_buffer Solution: Use appropriate buffer (e.g., PBS, HEPES) at pH 6.5-7.5. check_buffer->sol_buffer No

References

dealing with protein aggregation after Biotin-PEG5-Maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation after labeling with Biotin-PEG5-Maleimide.

Troubleshooting Guide: Dealing with Protein Aggregation

Protein aggregation after Biotin-PEG5-Maleimide labeling is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving aggregation problems.

Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction

Visible particulates or a cloudy appearance in the reaction mixture are clear indicators of significant protein aggregation.

Immediate Corrective Actions:

  • Assess Reagent Quality: Ensure the Biotin-PEG5-Maleimide reagent is not hydrolyzed. It is sensitive to moisture and should be stored with a desiccant. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

  • Optimize Molar Ratio: A high molar excess of the labeling reagent can lead to over-labeling and subsequent aggregation. Start with a 5- to 20-fold molar excess of the biotin (B1667282) reagent to the protein.[1][2] If aggregation persists, reduce the molar ratio.

  • Control Protein Concentration: High protein concentrations can promote aggregation.[3] Aim for a protein concentration in the range of 1-10 mg/mL for the labeling reaction.[1] If your protein is prone to aggregation, consider working at the lower end of this range.

  • Solvent Compatibility: The organic solvent (typically DMSO or DMF) used to dissolve the maleimide (B117702) reagent can denature the protein if the final concentration is too high. Ensure the final concentration of the organic solvent in the reaction mixture is minimal, ideally less than 10%. Add the reagent stock solution to the protein solution slowly while gently mixing.

Troubleshooting Workflow:

start Visible Aggregation Observed check_reagent Check Reagent Quality (Fresh Stock, Anhydrous Solvent) start->check_reagent optimize_ratio Optimize Molar Ratio (Start with 5-20x excess) check_reagent->optimize_ratio control_conc Adjust Protein Concentration (1-10 mg/mL) optimize_ratio->control_conc solvent Minimize Organic Solvent (<10% final concentration) control_conc->solvent buffer Optimize Buffer Conditions (pH, Additives) solvent->buffer purify Purify Labeled Protein Immediately buffer->purify end_success Aggregation Resolved purify->end_success end_fail Aggregation Persists (Further Optimization Needed) purify->end_fail protein_prep Prepare Protein (Buffer pH 6.5-7.5, 1-10 mg/mL) reaction Labeling Reaction (10-20x molar excess, RT for 2h or 4°C overnight) protein_prep->reaction reagent_prep Prepare Biotin-PEG5-Maleimide (10 mM in anhydrous DMSO/DMF) reagent_prep->reaction purification Purification (SEC or Desalting Column) reaction->purification analysis Analysis of Labeled Protein (Aggregation, Degree of Labeling) purification->analysis storage Store Labeled Protein analysis->storage

References

Technical Support Center: Quenching the Biotin-PEG5-Maleimide Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for effective quenching of the Biotin-PEG5-Maleimide (Biotin-PEG5-Mal) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to terminating this specific bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench the this compound reaction?

Quenching is a critical step to stop the reaction between the maleimide (B117702) group of the this compound reagent and the thiol groups on your molecule of interest (e.g., a protein, peptide, or antibody). If left unquenched, the excess reactive maleimide can lead to several undesirable outcomes:

  • Non-specific labeling: The unreacted maleimide can bind to other thiol-containing molecules in your downstream application, such as serum albumin or intracellular glutathione, leading to off-target effects and inaccurate results.[1]

  • Conjugate instability: The thioether bond formed between the maleimide and the thiol can be reversible through a process called a retro-Michael reaction.[1] Quenching helps to minimize this by removing the pool of reactive maleimide.

  • Lot-to-lot variability: Inconsistent quenching can lead to variations in the final conjugate, affecting the reproducibility of your experiments.

Q2: What are the recommended quenching agents for the this compound reaction?

The most common and effective quenching agents are small molecules containing a free thiol group. These agents react with the excess maleimide, rendering it non-reactive. The recommended quenching agents include:

Q3: Which quenching agent should I choose?

Both L-cysteine and 2-mercaptoethanol are widely used and effective. The reaction between maleimides and L-cysteine is known to be very rapid, often completing in under two minutes.[7][8] While direct comparative kinetic data for quenching is limited, both are considered efficient. DTT is also a strong reducing agent but must be used with caution as excess DTT will need to be removed prior to some downstream applications.[2][6] The choice may depend on the specific requirements of your downstream application and the compatibility of the quenching agent with your biomolecule.

Q4: How do I monitor the completion of the quenching reaction?

Verifying the complete removal of reactive maleimide is essential. Here are two common methods:

  • Ellman's Assay: This colorimetric assay quantifies the concentration of free thiol groups in a sample.[4][9][10][11] After quenching, the concentration of free thiols from the quenching agent should decrease as it reacts with the maleimide. A stable, low reading of free thiols indicates the reaction is complete.

  • Mass Spectrometry (MS): Mass spectrometry can be used to analyze the final reaction mixture.[12][13][14][15] By identifying the mass of the quenched maleimide-adduct and confirming the absence of unreacted this compound, you can verify the completion of the quenching step.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching of the this compound reaction.

Problem Possible Cause Recommended Solution
Low or no quenching Insufficient quenching agent: The molar ratio of the quenching agent to the excess maleimide may be too low.Increase the molar excess of the quenching agent. A 10- to 50-fold molar excess of the quenching agent over the initial maleimide concentration is a good starting point.[2][16][17] One protocol suggests a 20-fold excess of cysteine over maleimide.[3]
Suboptimal pH: The reaction between thiols and maleimides is pH-dependent, with an optimal range of 6.5-7.5.[2][6]Ensure the pH of the reaction mixture is within the optimal range during quenching.
Degraded quenching agent: Thiol-containing reagents can oxidize over time, reducing their reactivity.Always use a fresh solution of the quenching agent.
Interference in downstream assays Excess quenching agent or its adduct: The quenching agent or the newly formed adduct may interfere with subsequent experimental steps.[18]After quenching, it is crucial to remove the excess quenching agent and its adduct from the purified conjugate. This can be achieved through size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[2][17][19]
Formation of mixed disulfides: Some quenching agents, like 2-mercaptoethanol, can form disulfide adducts with proteins.[20][21]If disulfide bond integrity is critical for your protein's function, consider using a non-thiol-based reducing agent like TCEP for any reduction steps prior to conjugation, as it does not need to be removed before the maleimide reaction.[2][6]
Inconsistent results Variable quenching time: Inconsistent incubation times after adding the quenching agent can lead to variability.Standardize the quenching time. A 15-30 minute incubation at room temperature is typically sufficient.[16][17]
Hydrolysis of maleimide: The maleimide group can hydrolyze in aqueous solutions, especially at pH values above 7.5, rendering it unreactive towards thiols.[8]Perform the conjugation and quenching reactions within the recommended pH range of 6.5-7.5.[2][6] Prepare aqueous solutions of maleimide-containing reagents immediately before use.

Experimental Protocols

Protocol 1: General Quenching of this compound Reaction

This protocol provides a general procedure for quenching the reaction using a thiol-based quenching agent.

Materials:

  • Reaction mixture containing the this compound conjugate and excess unreacted maleimide.

  • Quenching agent stock solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol in a compatible buffer).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Prepare Quenching Agent: Immediately before use, prepare a fresh stock solution of the chosen quenching agent.

  • Add Quenching Agent: Add the quenching agent to the reaction mixture to achieve a final concentration of 10-50 mM.[16][17] For example, add 10 µL of a 1 M L-cysteine stock solution to a 1 mL reaction mixture to get a final concentration of 10 mM.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[16][17]

  • Purify: Proceed immediately with the purification of the conjugate to remove the excess quenching agent and the maleimide-quencher adduct.[2] Size-exclusion chromatography is a commonly used method.[2]

Protocol 2: Monitoring Quenching with Ellman's Assay

This protocol describes how to use Ellman's assay to confirm the consumption of the thiol-based quenching agent.

Materials:

  • Quenched reaction mixture.

  • Ellman's Reagent (DTNB).

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Spectrophotometer.

  • Cysteine or other thiol standard for calibration curve.

Procedure:

  • Prepare Standards: Prepare a series of known concentrations of your quenching agent (or a standard like cysteine) in the reaction buffer to generate a standard curve.[9]

  • Sample Preparation: Take an aliquot of your reaction mixture before adding the quenching agent (as a baseline) and another aliquot after the quenching incubation period. You may need to dilute your samples in the reaction buffer.

  • Perform Assay: Add Ellman's reagent to your standards and samples according to the manufacturer's protocol.[9][10]

  • Measure Absorbance: After a short incubation (typically 15 minutes), measure the absorbance at 412 nm.[9]

  • Analyze Results: Compare the absorbance of your quenched sample to the standard curve. A significant decrease in the concentration of free thiols compared to a control (quenching agent in buffer alone) indicates that the quenching agent has reacted with the maleimide.

Visualizations

Biotin_PEG5_Mal_Reaction_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (with -SH group) Reaction Reaction (pH 6.5-7.5) Biomolecule->Reaction Biotin_Mal This compound Biotin_Mal->Reaction Conjugate Biotin-PEG5-Conjugate + Excess this compound Reaction->Conjugate Quenched_Mixture Quenched Reaction Mixture Conjugate->Quenched_Mixture Add Quenching Agent Quenching_Agent Quenching Agent (e.g., L-cysteine) Purification Purification (e.g., SEC) Quenched_Mixture->Purification Final_Product Purified Biotin-PEG5-Conjugate Purification->Final_Product

Caption: Experimental workflow for Biotin-PEG5-Maleimide conjugation and quenching.

Troubleshooting_Quenching Start Problem: Ineffective Quenching Check_Concentration Is Quenching Agent Concentration Sufficient? (10-50x molar excess) Start->Check_Concentration Check_pH Is Reaction pH Optimal? (pH 6.5-7.5) Check_Concentration->Check_pH No Adjust_pH Solution: Adjust pH to 6.5-7.5 Check_Concentration->Adjust_pH Yes Check_Reagent Is Quenching Agent Solution Fresh? Check_pH->Check_Reagent No Prepare_Fresh Solution: Prepare Fresh Quenching Agent Check_pH->Prepare_Fresh Yes Increase_Conc Solution: Increase Molar Excess of Quenching Agent Check_Reagent->Increase_Conc No Check_Reagent->Increase_Conc Yes

Caption: Troubleshooting logic for ineffective quenching of the this compound reaction.

References

impact of reducing agents on Biotin-PEG5-Maleimide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG5-Maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this reagent, with a particular focus on the impact of reducing agents on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Biotin-PEG5-Maleimide with a thiol-containing molecule?

The optimal pH range for the reaction between the maleimide (B117702) group and a sulfhydryl (thiol) group is between 6.5 and 7.5. At this pH, the reaction is highly specific for thiols. At a pH above 8.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid increases.

Q2: Can I use reducing agents like DTT or TCEP in my reaction with Biotin-PEG5-Maleimide?

Caution is highly advised when using reducing agents in the same reaction mixture as Biotin-PEG5-Maleimide.

  • Dithiothreitol (DTT): DTT contains thiol groups and will compete with your target molecule for reaction with the maleimide. Therefore, it is crucial to remove any excess DTT after disulfide bond reduction and before adding the Biotin-PEG5-Maleimide. This can be achieved using methods like desalting columns or dialysis.

  • Tris(2-carboxyethyl)phosphine (TCEP): While historically considered compatible with maleimide chemistry, recent studies have shown that TCEP can directly react with maleimides, forming a stable adduct and significantly reducing the yield of the desired conjugate. The rate of this side reaction is comparable to the desired cysteine-maleimide reaction. Therefore, it is highly recommended to remove excess TCEP before adding the maleimide reagent.

Q3: How can I remove excess reducing agent before adding Biotin-PEG5-Maleimide?

Excess reducing agents can be removed using techniques that separate molecules based on size, such as:

  • Desalting columns/spin columns: These are effective for quickly removing small molecules like DTT and TCEP from larger proteins.

  • Dialysis: This method is also suitable for removing small molecules from protein solutions.

Q4: My biotinylation efficiency is low. What are the possible causes?

Low biotinylation efficiency can be due to several factors:

  • Presence of reducing agents: As discussed, DTT and TCEP can react with the maleimide group.

  • Hydrolysis of the maleimide group: Maleimides can hydrolyze in aqueous solutions, especially at higher pH. It is recommended to prepare stock solutions of Biotin-PEG5-Maleimide in an anhydrous solvent like DMSO or DMF and add it to the reaction mixture immediately before use.

  • Insufficient molar excess of the maleimide reagent: Using a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.

  • Re-oxidation of thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, which are unreactive with maleimides. Including a chelating agent like EDTA (1-5 mM) in your buffer can help prevent this by chelating metal ions that can promote oxidation.

  • Incorrect pH: The reaction should be performed in the optimal pH range of 6.5-7.5.

Q5: How can I quench the reaction once it is complete?

To stop the reaction and consume any unreacted Biotin-PEG5-Maleimide, you can add a small molecule thiol such as L-cysteine or β-mercaptoethanol.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during biotinylation experiments with Biotin-PEG5-Maleimide.

Problem Possible Cause Recommended Solution
Low or No Biotinylation Presence of interfering reducing agents (DTT, TCEP).Remove excess reducing agent after disulfide reduction and before adding Biotin-PEG5-Maleimide using a desalting column or dialysis.
Hydrolysis of the maleimide group.Prepare fresh stock solutions of Biotin-PEG5-Maleimide in anhydrous DMSO or DMF and use immediately. Avoid storing in aqueous buffers.
Incorrect reaction pH.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Insufficient molar excess of the maleimide reagent.Increase the molar ratio of Biotin-PEG5-Maleimide to the thiol-containing molecule. A 10-20 fold excess is a good starting point.
Re-oxidation of sulfhydryl groups.Include 1-5 mM EDTA in the reaction buffer to prevent metal-catalyzed oxidation. Consider performing the reaction under an inert gas (e.g., nitrogen or argon).
Non-specific Labeling Reaction with primary amines.Maintain the reaction pH below 7.5. At pH values above 8.5, maleimides can react with primary amines.
Precipitation of Protein during Labeling High concentration of organic solvent from the maleimide stock solution.Ensure the final concentration of DMSO or DMF in the reaction mixture is low enough to maintain protein solubility (typically <10-15%).

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and Removal of Reducing Agent

This protocol describes the reduction of disulfide bonds in a protein followed by the removal of the reducing agent.

Materials:

  • Protein solution (1-10 mg/mL) in a degassed buffer (e.g., PBS, pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Desalting column

  • Reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2)

Procedure:

  • Reduction using TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point. Incubate at room temperature for 30-60 minutes.

  • Reduction using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is common. Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent:

    • Equilibrate a desalting column with the reaction buffer according to the manufacturer's instructions.

    • Apply the protein/reducing agent mixture to the desalting column.

    • Collect the protein-containing fractions, which will elute in the void volume.

Protocol 2: Biotinylation with Biotin-PEG5-Maleimide

This protocol outlines the general procedure for labeling a thiol-containing protein with Biotin-PEG5-Maleimide.

Materials:

  • Reduced and purified protein solution from Protocol 1

  • Biotin-PEG5-Maleimide

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

Procedure:

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the Biotin-PEG5-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Biotinylation Reaction:

    • Add the Biotin-PEG5-Maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.

  • Quench the Reaction: Add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to react with any excess male

Validation & Comparative

A Comparative Guide to Quantifying Protein Biotinylation: HABA Assay vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of biotin (B1667282) incorporation is a critical checkpoint. This guide provides an in-depth comparison of the traditional HABA assay with contemporary methods for quantifying the degree of biotinylation, with a special consideration for molecules labeled with PEGylated biotin reagents like Biotin-PEG5-Mal.

The covalent attachment of biotin to proteins is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to immunoassays. The efficacy of these applications hinges on the degree of biotinylation – the molar ratio of biotin to the protein. Under-biotinylation can lead to weak signal or inefficient capture, while over-biotinylation may compromise the protein's function or solubility. Consequently, a reliable method to quantify the degree of biotinylation is indispensable.

This guide will delve into the protocol of the widely-used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and objectively compare its performance against newer, more advanced techniques, providing experimental data to inform your choice of quantification method.

Comparison of Biotin Quantification Methods

The selection of a biotin quantification assay depends on several factors including the required sensitivity, sample throughput, cost, and the nature of the biotinylated molecule. The presence of a PEG spacer in reagents like this compound can also influence the performance of certain assays by potentially reducing steric hindrance.

Method Principle Throughput Sensitivity Advantages Disadvantages
HABA Assay Colorimetric; Biotin displaces HABA from avidin (B1170675), causing a decrease in absorbance at 500 nm.[1]MediumLow to moderateSimple, inexpensive, widely used and understood.Prone to underestimation due to steric hindrance, lower sensitivity, destructive to the sample.[2][3]
FluoReporter™ Assay Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[4][5]HighHighMore sensitive than the HABA assay, suitable for microplate format.[5]Requires a fluorescence plate reader, more expensive than HABA.[2]
Quant*Tag™ Assay Colorimetric; A chemical reaction with biotin produces a colored product measured at 535 nm.[6]HighHighNot based on avidin binding, so it is not affected by steric hindrance, providing more accurate results.[3]Proprietary kit-based assay, can be more expensive.
ChromaLink™ Assay Spectrophotometric; The biotinylation reagent contains a UV-traceable chromophore, allowing direct quantification of biotin by measuring absorbance at two wavelengths (e.g., 280 nm and 354 nm).[2]HighModerateNon-destructive, simple, and fast; does not require a secondary assay.[2]Requires the use of a specific ChromaLink™ biotinylation reagent.
Mass Spectrometry (MS) Measures the mass shift of the protein after biotinylation to determine the number of incorporated biotin molecules.LowHighHighly accurate, not affected by steric hindrance, provides detailed information on the distribution of biotinylation.Expensive, requires specialized equipment and expertise, can be challenging for large or heavily glycosylated proteins.

Supporting Experimental Data

A direct comparison between the HABA assay and the ChromaLink™ method on a biotinylated antibody highlights the common issue of underestimation by the HABA assay. The ChromaLink™ reagent contains a PEG linker, making this data particularly relevant for those using PEGylated biotin reagents.

Molar Equivalents of ChromaLink™ Biotin Reagent UsedBiotin Molar Substitution Ratio (MSR) by ChromaLink™ MethodBiotin Molar Substitution Ratio (MSR) by HABA Assay
5x3.21.1
10x5.82.0
15x7.52.5
(Data adapted from a study on biotinylated bovine IgG using ChromaLink™ Biotin, which contains a PEG linker. The results demonstrate that the HABA assay can significantly underestimate the degree of biotinylation compared to a direct spectrophotometric method.[2])

Experimental Protocols

HABA Assay Protocol

This protocol outlines the steps to determine the molar ratio of biotin to a protein.

1. Reagent Preparation:

  • HABA Solution: Dissolve 24.2 mg of HABA in 9.9 mL of deionized water. Add 0.1 mL of 1N NaOH and mix until dissolved. If necessary, add another 0.1 mL of 1N NaOH.

  • Avidin Solution: Prepare a 10 mg/mL solution of avidin in phosphate-buffered saline (PBS).

  • HABA/Avidin Working Solution: Mix the HABA and avidin solutions. The exact ratio may need optimization, but a common starting point is to add avidin to the HABA solution to achieve an initial absorbance at 500 nm between 0.9 and 1.3.

2. Assay Procedure (Cuvette Format):

  • Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample (ensure free biotin has been removed by dialysis or desalting). Mix well.

  • Measure the absorbance at 500 nm until the reading is stable (A₅₀₀ HABA/Avidin/Biotin).

3. Calculation of Biotinylation Degree:

  • Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 × A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin (The 0.9 factor corrects for the dilution of the HABA/Avidin solution by the sample.)

  • Calculate the concentration of biotin (mol/L): [Biotin] = ΔA₅₀₀ / (ε × b)

    • ε (molar extinction coefficient of the HABA/avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹

    • b (path length of the cuvette) = 1 cm

  • Calculate the moles of biotin per mole of protein: (moles of biotin / mole of protein) = ([Biotin] in sample) / ([Protein] in sample)

FluoReporter™ Biotin Quantitation Assay Protocol (Microplate Format)

This protocol is a summary of a typical fluorescence-based biotin quantitation assay.

1. Reagent Preparation:

  • Prepare a biocytin (B1667093) or biotin standard curve by serial dilution.

  • Prepare the fluorescent-avidin/quencher working solution according to the kit manufacturer's instructions.

2. Assay Procedure:

  • Pipette replicates of each standard and the unknown biotinylated protein samples into the wells of a black opaque microplate.

  • Add the fluorescent-avidin/quencher working solution to each well.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 520 nm emission).

3. Calculation of Biotinylation Degree:

  • Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin.

  • Determine the amount of biotin in the unknown samples by interpolating from the standard curve.

  • Calculate the moles of biotin per mole of protein using the known protein concentration.

Quant*Tag™ Biotin Quantification Assay Protocol (Microplate Format)

This protocol is a summary of a chemical-based biotin quantitation assay.

1. Reagent Preparation:

  • Prepare a biotin standard curve by serial dilution.

  • Prepare the Quant*Tag™ working solution by mixing the kit reagents as per the manufacturer's protocol.[6]

2. Assay Procedure:

  • Pipette replicates of each standard and the unknown biotinylated protein samples into the wells of a clear microplate.

  • Add the Quant*Tag™ working solution to each well.

  • Incubate for 30 minutes at room temperature.[6]

  • Measure the absorbance at 535 nm using a microplate reader.[6]

3. Calculation of Biotinylation Degree:

  • Generate a standard curve by plotting the absorbance at 535 nm versus the amount of biotin.

  • Determine the amount of biotin in the unknown samples by interpolating from the standard curve.

  • Calculate the moles of biotin per mole of protein using the known protein concentration.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for the HABA assay and a comparison of the different quantification methods.

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation prep_sample Prepare Biotinylated Protein (remove free biotin) add_sample Add Biotinylated Protein Sample prep_sample->add_sample prep_reagents Prepare HABA/Avidin Working Solution measure1 Measure A500 of HABA/Avidin Solution prep_reagents->measure1 measure1->add_sample measure2 Measure A500 of Sample Mixture add_sample->measure2 calc_delta_A Calculate ΔA500 measure2->calc_delta_A calc_biotin_conc Calculate Biotin Concentration calc_delta_A->calc_biotin_conc calc_ratio Calculate Molar Substitution Ratio calc_biotin_conc->calc_ratio

Caption: Workflow of the HABA assay for biotin quantification.

Compare_Workflows cluster_haba HABA Assay cluster_fluoro Fluorescence Assay cluster_quanttag Quant*Tag Assay haba1 Mix Sample with HABA/Avidin haba2 Measure Absorbance at 500 nm haba1->haba2 fluoro1 Mix Sample with Fluorescent Avidin fluoro2 Incubate fluoro1->fluoro2 fluoro3 Measure Fluorescence fluoro2->fluoro3 quant1 Mix Sample with Chemical Reagents quant2 Incubate quant1->quant2 quant3 Measure Absorbance at 535 nm quant2->quant3 start Biotinylated Sample start->haba1 start->fluoro1 start->quant1

Caption: Comparison of biotin quantification assay workflows.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG5-Mal vs. NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology. The high-affinity interaction between biotin and streptavidin provides a versatile tool for protein detection, purification, and functional analysis. The choice of biotinylation reagent is critical and depends on the protein of interest, the desired degree of labeling, and the specific application. This guide provides an objective comparison of two widely used classes of biotinylation reagents: Biotin-PEG5-Maleimide (Mal) and N-hydroxysuccinimide (NHS)-ester biotinylation reagents. We will delve into their mechanisms of action, specificity, and impact on protein function, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting Different Functional Groups

The fundamental difference between Biotin-PEG5-Mal and NHS-ester biotinylation reagents lies in the amino acid residues they target.

Biotin-PEG5-Maleimide is a sulfhydryl-reactive reagent. The maleimide (B117702) group specifically reacts with the thiol group (-SH) of cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case with five repeating units (PEG5), increases the water solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.

NHS-ester biotinylation reagents are amine-reactive. The N-hydroxysuccinimide ester group reacts with primary amines (-NH2), primarily found on the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7-9.

Specificity and Control of Labeling

The choice between targeting cysteines or lysines has significant implications for the specificity and control of the biotinylation reaction.

  • This compound: Cysteine residues are generally less abundant on the surface of proteins compared to lysine residues. This inherent scarcity allows for more site-specific biotinylation if a protein has a limited number of accessible cysteine residues. For proteins lacking free cysteines, site-directed mutagenesis can be used to introduce a cysteine at a specific location, offering precise control over the biotinylation site. However, it's important to ensure that the target cysteine is not involved in a disulfide bond, as the maleimide group only reacts with free sulfhydryls.

  • NHS-ester Biotinylation Reagents: Lysine residues are typically abundant and distributed across the protein surface. Consequently, NHS-ester reagents often result in the labeling of multiple sites, leading to a heterogeneous population of biotinylated proteins. This can be advantageous for signal amplification in certain applications. However, it can also lead to a loss of protein function if lysine residues within the active site or binding interfaces are modified. While NHS-esters are primarily reactive towards amines, side reactions with other nucleophilic functional groups have been reported under certain conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and NHS-ester biotinylation reagents.

FeatureBiotin-PEG5-MaleimideNHS-Ester Biotinylation Reagents
Target Residue Cysteine (Sulfhydryl group)Lysine (Primary amine group), N-terminus
Bond Formed Stable Thioether BondStable Amide Bond
Optimal pH 6.5 - 7.57.0 - 9.0
Specificity High (targets less abundant cysteines)Lower (targets abundant lysines)
Control of Labeling High (can be site-specific)Low (often results in multiple labels)
Potential for Functional Impact Lower (less likely to modify active sites)Higher (risk of modifying critical lysines)
Solubility PEG spacer enhances water solubilityVaries; Sulfo-NHS esters are water-soluble
Heterogeneity of Labeled Product Generally lowerGenerally higher

Experimental Protocols

Below are detailed protocols for key experiments involving biotinylation and quantification.

Protocol 1: Biotinylation of a Protein with Biotin-PEG5-Maleimide

Materials:

  • Protein with at least one free cysteine residue

  • Biotin-PEG5-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, incubate with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature. Remove the reducing agent using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve Biotin-PEG5-Maleimide in an organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG5-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Biotinylation of a Protein with an NHS-Ester Reagent

Materials:

  • Protein to be biotinylated

  • NHS-Ester Biotinylation Reagent (e.g., NHS-LC-Biotin)

  • Reaction Buffer: Amine-free buffer such as PBS, pH 8.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Diss

A Head-to-Head Comparison of Thiol-Reactive Biotinylation Probes for Advancing Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of thiol-reactive biotinylation probes. This guide provides a detailed comparison of Biotin-PEG5-Maleimide (Biotin-PEG5-Mal) with other common thiol-reactive probes, supported by experimental protocols and structured data.

In the landscape of bioconjugation, the specific labeling of proteins and other biomolecules is paramount for a multitude of applications, from elucidating protein-protein interactions to developing targeted therapeutics. Thiol-reactive biotinylation, which targets the sulfhydryl groups of cysteine residues, offers a precise method for introducing a biotin (B1667282) tag. This guide provides an in-depth comparison of a popular polyethylene (B3416737) glycol (PEG)-containing probe, this compound, against other widely used thiol-reactive biotinylation reagents: Biotin-HPDP, Biotin-BMCC, and Iodoacetyl-Biotin.

The Advantage of the PEG Spacer in this compound

This compound incorporates a five-unit polyethylene glycol (PEG) spacer between the biotin molecule and the thiol-reactive maleimide (B117702) group. This PEG linker is not merely a spacer; it confers several advantageous properties to the reagent and the resulting biotinylated molecule. The hydrophilic nature of the PEG chain increases the water solubility of the probe and the labeled biomolecule, which can help prevent aggregation.[1] Furthermore, the flexible PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[2] This can lead to enhanced sensitivity in detection assays. The PEG spacer is also considered non-immunogenic and biocompatible, making it a suitable choice for in vivo applications.

Comparison of Thiol-Reactive Biotinylation Probes

The selection of a thiol-reactive biotinylation probe depends on the specific requirements of the experiment, including the desired bond stability, the pH of the reaction, and the need for cleavability. Below is a comparative overview of this compound and its common alternatives.

FeatureBiotin-PEG5-MaleimideBiotin-HPDPBiotin-BMCCIodoacetyl-Biotin
Reactive Group MaleimidePyridyldithiolMaleimideIodoacetyl
Target Sulfhydryl groups (-SH)Sulfhydryl groups (-SH)Sulfhydryl groups (-SH)Sulfhydryl groups (-SH)
Resulting Bond Thioether (stable)Disulfide (cleavable)Thioether (stable)Thioether (stable)
Optimal pH 6.5 - 7.5[3][4]7.0 - 8.0[5][6]6.5 - 7.5[3]7.5 - 8.5[7][8]
Spacer Arm PEG5 (hydrophilic, flexible)Long chain (hydrophobic)Long chain with cyclohexane (B81311) (hydrophobic, stable)[9][10]Long chain (hydrophobic)
Solubility Water-solubleRequires organic solvent (DMSO/DMF)[5][11]Requires organic solvent (DMSO/DMF)[3][10]Requires organic solvent (DMF)[7]
Cleavability NoYes (with reducing agents like DTT)[8][11]NoNo
Key Advantage Increased solubility, reduced steric hindrance, biocompatibility.Reversible biotinylation, allowing for elution from avidin/streptavidin without harsh denaturants.[5][6]The cyclohexane group in the spacer arm provides increased stability.[2]Forms a very stable thioether bond.
Considerations The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, though this is generally slow.[12][13][14][15]The disulfide bond is not stable in reducing environments.Lower water solubility compared to PEGylated reagents.The reaction should be performed in the dark to prevent the formation of free iodine, which can react with other residues.[7][16]

Experimental Protocols

Detailed methodologies for protein biotinylation using these probes are provided below. These are general protocols and may require optimization for specific proteins and applications.

General Procedure for Thiol-Reactive Biotinylation
  • Protein Preparation: If the protein of interest does not have free sulfhydryl groups, they can be generated by reducing disulfide bonds with a reducing agent like DTT or TCEP. The reducing agent must then be removed, for example, by a desalting column, before adding the biotinylation reagent.[3][5]

  • Reagent Preparation: Dissolve the biotinylation reagent in an appropriate solvent to prepare a stock solution. This compound is water-soluble, while Biotin-HPDP, Biotin-BMCC, and Iodoacetyl-Biotin require an organic solvent like DMSO or DMF.[3][7][11]

  • Labeling Reaction: Add the biotinylation reagent to the protein solution at a specific molar excess. The optimal molar ratio of reagent to protein should be determined empirically. Incubate the reaction at room temperature or 37°C for a specified time.[3][6][7]

  • Removal of Excess Reagent: After the incubation, remove the unreacted biotinylation reagent using a desalting column, dialysis, or spin filtration.[3][6]

Specific Protocol for Biotin-HPDP Labeling of a Protein
  • Prepare Protein Solution: Dissolve the protein with free sulfhydryls in a sulfhydryl-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL.[8]

  • Prepare Biotin-HPDP Solution: Prepare a 4 mg/mL stock solution of Biotin-HPDP in DMF or DMSO.[8]

  • Labeling Reaction: Add 2-20 µL of the Biotin-HPDP solution for every 1 mg of protein. Incubate for 2 hours at room temperature or 1 hour at 37°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5][8]

  • Purification: Remove excess Biotin-HPDP by a desalting column or dialysis against PBS.[8]

Specific Protocol for Biotin-BMCC Labeling of a Protein
  • Prepare Protein Solution: Dissolve the protein to be labeled (1-10 mg/mL) in a sulfhydryl-free buffer at pH 6.5-7.5.[7]

  • Prepare Biotin-BMCC Solution: Immediately before use, dissolve Biotin-BMCC in DMSO to a concentration of 5 mg/mL.[7]

  • Labeling Reaction: Add the Biotin-BMCC solution to the protein solution to achieve a 10- to 30-fold molar excess. Incubate for 2 hours at room temperature.[3][7]

  • Purification: Remove unreacted Biotin-BMCC using a desalting column or dialysis.[7]

Specific Protocol for Iodoacetyl-Biotin Labeling of a Protein
  • Prepare Protein Solution: Dissolve the protein in a buffer at pH 7.5-8.5 (e.g., 50 mM Tris, 0.15 M NaCl, 10 mM EDTA, pH 8.3) at a concentration of approximately 4 mg/mL.[7]

  • Prepare Iodoacetyl-Biotin Solution: Dissolve iodoacetyl-biotin in DMF at a concentration of 2 mg/mL.[7]

  • Labeling Reaction: Add the Iodoacetyl-Biotin solution to achieve a 2- to 5-fold molar excess over the protein. Incubate the reaction for 90 minutes at room temperature in the dark.[7]

  • Purification: Purify the biotinylated protein using a desalting column or dialysis.[7]

Visualizing the Workflow: Biotin Pull-Down Assay

A common application for biotinylated proteins is in pull-down assays to identify binding partners. The general workflow for such an experiment is depicted below.

Biotin_Pull_Down_Assay cluster_preparation Preparation cluster_interaction Interaction & Capture cluster_analysis Analysis Biotinylation Biotinylation of Bait Protein (e.g., with this compound) Incubation Incubation of Biotinylated Bait with Cell Lysate Biotinylation->Incubation Lysate Preparation of Cell Lysate (containing prey proteins) Lysate->Incubation Capture Capture of Biotin-Bait-Prey Complex with Streptavidin Beads Incubation->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elution Elution of Bound Proteins Wash->Elution Analysis Analysis of Prey Proteins (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Workflow of a typical biotin pull-down assay.

Conclusion

The choice of a thiol-reactive biotinylation probe is a critical decision in experimental design. This compound offers significant advantages in terms of solubility and reduced steric hindrance, making it an excellent choice for a wide range of applications, particularly those requiring high sensitivity and biocompatibility. However, for applications where reversibility is desired, Biotin-HPDP remains the probe of choice. Biotin-BMCC provides a stable linkage with a non-PEG spacer, and Iodoacetyl-Biotin is a reliable reagent for creating a stable thioether bond, though with considerations for reaction conditions. By understanding the distinct characteristics of each probe and following optimized protocols, researchers can effectively utilize thiol-reactive biotinylation to advance their scientific and drug development goals.

References

Choosing the Right Tool for the Job: A Guide to Biotin-PEG5-Maleimide and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable attachment of biotin (B1667282) to biomolecules is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. Biotin-PEG5-Maleimide has emerged as a popular crosslinker due to its specificity for sulfhydryl groups and the inclusion of a flexible polyethylene (B3416737) glycol (PEG) spacer. However, a thorough understanding of its performance in comparison to other available crosslinkers is essential for selecting the optimal reagent for a specific application.

This guide provides a comprehensive comparison of Biotin-PEG5-Maleimide with two primary alternatives: NHS-ester-based biotinylation reagents and "click chemistry" ligation. We will delve into their respective reaction mechanisms, compare their performance based on available experimental data, and provide detailed experimental protocols to assist in your research and development endeavors.

At a Glance: Comparing Key Performance Metrics

The choice of a crosslinker is dictated by several factors, including the target functional group on the biomolecule, the desired stability of the resulting conjugate, and the required reaction conditions. The following table summarizes the key performance characteristics of maleimide (B117702), NHS ester, and click chemistry-based biotinylation reagents.

FeatureBiotin-PEG5-Maleimide (Thiol-Reactive)Biotin-PEG-NHS (Amine-Reactive)Biotin-PEG-Azide/Alkyne (Click Chemistry)
Target Group Sulfhydryl (-SH) on CysteinePrimary Amine (-NH2) on Lysine, N-terminusAzide (B81097) (-N3) or Alkyne (-C≡CH)
Specificity High for thiols at pH 6.5-7.5Moderate, targets multiple accessible aminesVery high, bio-orthogonal
Bond Formed Stable ThioetherStable AmideStable Triazole
Conjugation Yield High (>90%)Variable, depends on conditionsVery High (>95%)
Reaction Time 1-2 hours30-60 minutes1-4 hours
Control over Stoichiometry Moderate to GoodDifficult, can lead to heterogeneous productsExcellent, defined conjugates
Serum Stability Can be susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation (~50% degradation over 7 days in some cases). Stability can be improved with modified maleimides.HighHigh
Key Advantage Site-specific conjugation to engineered cysteines.Simple and common method for labeling proteins.High specificity and control, ideal for complex systems.
Key Disadvantage Potential for linker instability in vivo.Can lead to heterogeneous products and potential loss of protein activity.Requires introduction of azide or alkyne groups into the biomolecule.

In-Depth Analysis of Crosslinking Chemistries

Biotin-PEG5-Maleimide: Precision Targeting of Thiols

Biotin-PEG5-Maleimide utilizes the high reactivity of the maleimide group towards sulfhydryl groups, which are present in cysteine residues of proteins. This allows for a more site-specific conjugation compared to amine-reactive methods, especially when targeting engineered cysteines. The PEG5 linker provides a hydrophilic spacer that can improve the solubility of the conjugate and reduce steric hindrance.

Mechanism of Action: The maleimide group reacts with a thiol via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

Applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies.

  • Protein Labeling: For detection and purification purposes where specific labeling is required.

  • Immobilization: Attaching proteins to surfaces or beads for various assays.

Biotin-PEG-NHS: The Workhorse of Amine-Reactive Biotinylation

N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines, which are abundant on the surface of most proteins (lysine residues and the N-terminus). This makes NHS-ester-based biotinylation a straightforward method for general protein labeling.

Mechanism of Action: The NHS ester reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct. The optimal pH for this reaction is typically between 7 and 9.

Applications:

  • General Protein Biotinylation: For use in ELISAs, Western blotting, and other immunoassays.

  • Cell Surface Labeling: Biotinylating proteins on the surface of live cells.

Click Chemistry: The Pinnacle of Specificity and Control

Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a bio-orthogonal approach to bioconjugation. This means the reactive groups (azide and a strained alkyne like DBCO) are unreactive with native biological functional groups, ensuring highly specific and controlled labeling.

Mechanism of Action: An azide-modified biomolecule reacts with a DBCO-functionalized biotin-PEG linker in a catalyst-free [3+2] cycloaddition to form a stable triazole linkage.

Applications:

  • Complex Biological Systems: Labeling in live cells or whole organisms where high specificity is crucial.

  • Defined Conjugates: Creating homogeneous antibody-drug conjugates with precise drug-to-antibody ratios (DAR).

  • Dual Labeling: Orthogonal chemistry allows for the specific labeling of multiple molecules in the same system.

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with Biotin-PEG5-Maleimide

This protocol outlines a general procedure for conjugating Biotin-PEG5-Maleimide to a monoclonal antibody (mAb) through reduced disulfide bonds in the hinge region.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)

  • Biotin-PEG5-Maleimide

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer: Phosphate buffer (100 mM), pH 6.5, containing 5 mM EDTA

Procedure:

  • Antibody Preparation:

    • Dissolve the mAb in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the antibody solution contains other proteins like BSA, it should be purified first.

  • Reduction of Disulfide Bonds:

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Preparation of Biotin-PEG5-Maleimide Solution:

    • Immediately before use, dissolve Biotin-PEG5-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG5-Maleimide solution to the reduced antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted Biotin-PEG5-Maleimide by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of biotinylation using a HABA assay or mass spectrometry.

Protocol 2: Biotinylation of a Protein with Biotin-PEG-NHS

This protocol provides a general method for labeling a protein with a Biotin-PEG-NHS ester.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG-NHS

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.

  • Preparation of Biotin-PEG-NHS Solution:

    • Immediately before use, dissolve the Biotin-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagent and quenching buffer using a desalting column.

  • Characterization:

    • Determine the degree of labeling.

Visualizing the Chemistries and Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

Biotin-PEG5-Maleimide in Proteomics: A Comparative Guide to Cysteine-Targeted Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the selective enrichment of specific protein populations is crucial for in-depth analysis. Biotin-PEG5-Maleimide has emerged as a key reagent for covalently labeling cysteine residues, enabling the targeted capture and subsequent identification of these proteins by mass spectrometry. This guide provides a comprehensive comparison of Biotin-PEG5-Maleimide with alternative reagents and methodologies, supported by experimental data to inform researchers, scientists, and drug development professionals in their experimental design.

Performance Comparison of Biotinylation Reagents

The efficacy of a biotinylation reagent in a proteomics workflow is determined by several factors, including its reactivity, specificity, the properties of its spacer arm, and its compatibility with downstream analytical techniques. Biotin-PEG5-Maleimide is a thiol-reactive reagent that specifically targets the sulfhydryl groups of cysteine residues. The incorporation of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances its water solubility and can reduce steric hindrance, potentially improving the efficiency of both the labeling reaction and the subsequent capture of biotinylated molecules by avidin (B1170675) or streptavidin resins.

While direct quantitative comparisons focusing solely on the PEG linker length are not extensively documented in single studies, the principles of chemoproteomics suggest that the length of the PEG spacer can influence the accessibility of the biotin (B1667282) moiety for binding to affinity resins. Longer PEG chains may offer greater flexibility and reduced steric hindrance, which can be advantageous for the capture of proteins where the labeled cysteine is in a sterically crowded environment.

Alternatives to Biotin-PEG5-Maleimide include other biotin-maleimide derivatives with different PEG spacer lengths (e.g., PEG2, PEG11), as well as reagents with different reactive groups (e.g., NHS esters for labeling primary amines) and cleavable linkers.

Reagent/MethodTarget ResidueLinker TypeKey AdvantagesPotential LimitationsReference
Biotin-PEG5-Maleimide CysteineNon-cleavable PEGHigh specificity for thiols, enhanced solubility.Strong biotin-avidin interaction can make elution difficult.N/A
Biotin-PEG2-Maleimide CysteineNon-cleavable PEGSimilar to PEG5 but with a shorter spacer arm.May have lower capture efficiency for sterically hindered sites.
Cleavable Biotin Tags (e.g., DADPS) Varies (often incorporated via click chemistry)Acid-cleavableAllows for efficient elution of captured peptides, reducing background.Requires an additional chemical cleavage step.
NHS-Ester Biotins Lysine (B10760008), N-terminiVaries (cleavable or non-cleavable)Targets abundant primary amines.Can modify functionally important lysine residues.

Table 1: Comparison of Biotinylation Reagents in Proteomics. This table summarizes the key features of Biotin-PEG5-Maleimide and common alternatives, highlighting their target residues, linker characteristics, and primary advantages and limitations in proteomics workflows.

Experimental Workflows and Data

The successful application of Biotin-PEG5-Maleimide in proteomics relies on a well-defined experimental workflow. The following diagram illustrates a typical chemoproteomics workflow for the enrichment of cysteine-containing peptides.

Chemoproteomics Workflow with Biotin-PEG5-Maleimide cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis p1 Protein Extraction and Reduction p2 Labeling with Biotin-PEG5-Maleimide p1->p2 Cys-SH exposure e1 Protein Digestion (e.g., Trypsin) p2->e1 Labeled Proteome e2 Affinity Purification (Streptavidin Beads) e1->e2 Peptide Mixture e3 Washing Steps e2->e3 Bead-bound Peptides a1 Elution of Biotinylated Peptides e3->a1 Purified Peptides a2 LC-MS/MS Analysis a1->a2 Analysis-ready Sample a3 Data Analysis a2->a3 Raw Data

Figure 1: Chemoproteomics Workflow. A generalized workflow for the enrichment of cysteine-containing peptides using Biotin-PEG5-Maleimide.

Studies have demonstrated that peptide-level enrichment following protein digestion often yields a higher number of identified cysteine residues compared to enrichment at the protein level. Furthermore, the use of cleavable linkers, such as the dialk

Safety Operating Guide

Proper Disposal Procedures for Biotin-PEG5-Maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Biotin-PEG5-Maleimide, a compound commonly used for biotinylating proteins and other molecules.

Immediate Safety Considerations:

Before initiating any disposal procedures, it is crucial to handle Biotin-PEG5-Maleimide with appropriate care in a designated laboratory setting.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or aerosols. Avoid contact with skin and eyes.[1][2]

  • Storage: Store Biotin-PEG5-Maleimide in a tightly sealed container in a cool, dry, and well-ventilated place, often at -20°C for long-term stability.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of Biotin-PEG5-Maleimide, incorporating the deactivation of the reactive maleimide (B117702) group.

1. Deactivation of the Maleimide Moiety:

The primary concern with maleimide-containing compounds is their reactivity towards thiols. Therefore, it is best practice to "quench" or deactivate this reactive group before disposal.

  • Prepare a Quenching Solution: In a suitable chemical fume hood, prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT). A concentration of approximately 100 mM in a buffer like phosphate-buffered saline (PBS) is effective.

  • Reaction: In a designated chemical waste container, add the Biotin-PEG5-Maleimide waste (solid or dissolved) to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.

  • Incubation: Loosely cap the waste container and allow the reaction to proceed for at least 2 hours at room temperature with occasional gentle mixing. This will ensure the complete conversion of the reactive maleimide to a stable thioether.

2. Waste Collection and Segregation:

Proper segregation of the deactivated waste is crucial.

  • Liquid Waste: The deactivated Biotin-PEG5-Maleimide solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain.

  • Solid Waste:

    • Unused Powder: Unused or expired solid Biotin-PEG5-Maleimide should be disposed of as hazardous chemical waste. If possible, keep it in its original container.

    • Contaminated Materials: Any materials contaminated with Biotin-PEG5-Maleimide, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed plastic bag or container labeled as hazardous chemical waste.

3. Labeling and Storage:

All waste containers must be clearly and accurately labeled.

  • Labeling: The waste container should be labeled with "Hazardous Waste" and the specific contents, for example, "Biotin-PEG5-Maleimide, deactivated with β-mercaptoethanol."

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Institutional Guidelines: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your local and institutional regulations for hazardous waste disposal.

Data Presentation

Waste Type Disposal Container Treatment/Handling Final Disposal Route
Unused/Expired Solid Original or sealed, labeled chemical waste containerTreat as hazardous chemical waste.Institutional EHS/Hazardous Waste Contractor
Solutions of Biotin-PEG5-Mal Sealed, labeled hazardous liquid waste containerDeactivate with a 10-fold molar excess of a thiol-containing solution (e.g., 100 mM BME or DTT) for at least 2 hours.Institutional EHS/Hazardous Waste Contractor
Contaminated Labware (pipette tips, tubes, etc.) Sealed, labeled plastic bag or containerCollect and segregate as hazardous solid waste.Institutional EHS/Hazardous Waste Contractor
Contaminated PPE (gloves, etc.) Sealed, labeled plastic bag or containerCollect and segregate as hazardous solid waste.Institutional EHS/Hazardous Waste Contractor

Experimental Protocols

Protocol for Deactivation of Biotin-PEG5-Maleimide Waste:

  • Quantify Waste: Estimate the molar quantity of the Biotin-PEG5-Maleimide to be disposed of.

  • Prepare Quenching Solution: Prepare a 100 mM solution of β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., PBS).

  • Calculate Required Volume: Calculate the volume of the quenching solution needed to achieve a 10-fold molar excess of the thiol relative to the maleimide.

  • Combine and React: In a designated and labeled hazardous waste container within a chemical fume hood, combine the Biotin-PEG5-Maleimide waste with the calculated volume of the quenching solution.

  • Incubate: Swirl the container gently to mix. Loosely cap the container and let it stand at room temperature for a minimum of 2 hours.

  • Seal and Store: Securely cap the container and move it to the designated hazardous waste storage area for collection.

Mandatory Visualization

Disposal_Workflow cluster_preparation Preparation cluster_deactivation Deactivation cluster_collection Collection & Segregation cluster_disposal Final Disposal PPE Don Appropriate PPE (Lab Coat, Goggles, Gloves) WorkArea Work in Ventilated Area (Fume Hood) Waste This compound Waste React Combine Waste with 10-fold Molar Excess of Quenching Solution Waste->React Quench Prepare Thiol Quenching Solution (e.g., BME, DTT) Quench->React Incubate Incubate for >= 2 hours at Room Temperature React->Incubate LiquidWaste Collect Deactivated Solution in Labeled Liquid Hazardous Waste Container Incubate->LiquidWaste SolidWaste Collect Contaminated Solids in Labeled Solid Hazardous Waste Container Store Store in Designated Hazardous Waste Area LiquidWaste->Store EHS Arrange Pickup by Institutional EHS or Licensed Contractor Store->EHS

Caption: Workflow for the safe disposal of Biotin-PEG5-Maleimide.

References

Personal protective equipment for handling Biotin-PEG5-Mal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-PEG5-Mal. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.

Disclaimer: Specific hazard information for this compound is limited. This guidance is based on safety data for structurally similar compounds, including biotin, polyethylene (B3416737) glycol (PEG), and maleimide-containing molecules. Always consult the most current Safety Data Sheet (SDS) provided by the supplier and adhere to your institution's specific safety protocols. Potential routes of exposure include inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A multi-faceted approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational procedures, is essential. Based on the potential hazards associated with similar compounds, the following PPE is recommended.

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact.[1][2] Double gloving is advisable.[2]
Eyes Safety gogglesTight-sealing safety goggles are necessary to protect against splashes and fine dust.[3][4]
Face Face shieldA face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[2][3]
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.[1][3]
Respiratory NIOSH/MSHA-approved respiratorA respirator may be required when working with the solid compound outside of a chemical fume hood or when generating dust.[2][4][5] Use in a well-ventilated area is mandatory; a local exhaust ventilation system is highly recommended.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is clean, uncluttered, and equipped with a functional safety shower and eyewash station.[3][4]

  • Verify that the local exhaust ventilation or chemical fume hood is functioning correctly.[3]

  • Don the required PPE as specified in the table above.

2. Handling the Compound:

  • This compound is typically a solid that can range in color from white to off-white.

  • Avoid contact with skin, eyes, and clothing.[3] Prevent the formation and inhalation of dust during handling.[3][4]

  • Weigh and handle the compound within the confines of a chemical fume hood or a glove box.[4]

  • Use dedicated spatulas and weigh boats.

3. Storage:

  • Store in a freezer with the container tightly closed.[3]

  • Protect the compound from moisture and light.[3][4]

  • For long-term stability, storing under an inert gas atmosphere is recommended.[3]

4. In Case of Exposure:

  • If on skin: Immediately wash the affected area with plenty of water.[3] If skin irritation occurs, seek medical attention.[3] Contaminated clothing should be removed and washed before reuse.[3]

  • If in eyes: Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste materials, including unused this compound, contaminated gloves, weigh boats, and disposable labware, in a designated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[3]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the waste was first added and the name of the responsible researcher or lab.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Check Safety Equipment) don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh Proceed to Handling handle 4. Perform Experiment weigh->handle store 5. Store Securely (Freezer, Tightly Sealed) handle->store After Use segregate 6. Segregate Waste (Solid & Liquid) handle->segregate Generate Waste label_waste 7. Label Waste Container segregate->label_waste dispose 8. Dispose via EHS label_waste->dispose

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.